5-Bromo-2-methylpyridin-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQXWJDCQRQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylpyridin-4-ol
Introduction
5-Bromo-2-methylpyridin-4-ol (CAS No. 1258287-39-6) is a halogenated pyridine derivative.[1] This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the versatile reactivity of the pyridine scaffold. The strategic placement of a bromine atom, a methyl group, and a hydroxyl group provides multiple sites for chemical modification, making it a valuable building block in organic synthesis.[2][3] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in designing synthetic routes, predicting reaction outcomes, and formulating new chemical entities. This guide provides a comprehensive overview of its chemical identity, core physicochemical parameters, and validated experimental protocols for their determination, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular structure and associated identifiers.
Caption: Molecular Structure of this compound.
| Identifier | Value | Source |
| CAS Number | 1258287-39-6 | [1] |
| Molecular Formula | C₆H₆BrNO | [1][4] |
| Molecular Weight | 188.02 g/mol | [1][4] |
| InChI Key | QWQXWJDCQRQDPD-UHFFFAOYSA-N | [4] |
| SMILES | OC1=CC(C)=NC=C1Br | [4][5] |
Core Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is sparse in publicly available literature, we can infer expected properties based on its structure and provide data for closely related isomers for context.[6]
| Property | Value / Expected Behavior | Notes |
| Physical State | Expected to be a solid at room temperature. | Based on related pyridinol structures. |
| Melting Point | Data not available. | A related isomer, 5-Bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6), has a melting point of 198-202 °C. |
| Boiling Point | Data not available. | High melting point suggests the boiling point is likely high and may occur with decomposition. |
| Solubility | Expected to have low solubility in water and non-polar solvents, but higher solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). | The polar hydroxyl group and pyridine nitrogen contrast with the largely non-polar aromatic system. |
| pKa | Expected to have at least two pKa values: one acidic (for the pyridin-4-ol group, weakly acidic) and one basic (for the pyridine nitrogen, weakly basic). | The exact values are influenced by the electron-withdrawing bromine and electron-donating methyl group. |
| Topological Polar Surface Area (TPSA) | 38.93 Ų | [4] |
Experimental Protocols for Property Determination
To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols. The following sections detail the methodologies for measuring key parameters of this compound.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. The procedure is designed to achieve a slow, equilibrium-based heating rate to allow for precise observation of the phase transition.
Methodology: Capillary Method
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed sample is obtained.
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
-
Approximate Determination: Heat the apparatus rapidly to obtain a rough estimate of the melting point. This informs the starting temperature for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.
-
Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.
-
Validation: Repeat the precise determination at least twice to ensure reproducibility. The results should be consistent.
Solubility Profiling
Causality: The principle "like dissolves like" governs solubility. By systematically testing the compound in a range of solvents with varying polarities and pH, we can characterize its functional groups and predict its behavior in different environments, such as aqueous biological media or non-polar organic reaction solvents.[7]
Caption: Workflow for Qualitative Solubility Testing.
Methodology: Qualitative Analysis [8][9][10]
-
Water Solubility: Add approximately 30 mg of the compound to a test tube containing 1 mL of deionized water. Shake vigorously for 30-60 seconds. If the compound dissolves completely, it is water-soluble. Test the resulting solution with pH paper to determine if it is acidic or basic.[9]
-
Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 1 mL of 5% NaOH solution. Solubility indicates an acidic functional group, such as the pyridinol hydroxyl group.
-
Aqueous Acid Solubility: If the compound is insoluble in water and NaOH, test its solubility in 1 mL of 5% HCl solution. Solubility indicates a basic functional group, such as the pyridine nitrogen.[9][10]
-
Strong Acid Solubility: For compounds insoluble in the above, test solubility in 1 mL of cold, concentrated H₂SO₄. Solubility (often with a color change) suggests the presence of neutral compounds containing heteroatoms like oxygen or nitrogen.[7]
-
Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and acetone to establish a profile for use in chemical reactions and purification.
pKa Determination
Causality: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity in a solution. It is critical for predicting the ionization state of a drug at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method that measures the change in pH as a titrant is added, allowing for the precise determination of the pKa from the inflection point of the titration curve.[11][12]
Methodology: Potentiometric Titration [11][13]
-
System Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of pH 4, 7, and 10.[13]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1 mM.[11] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[13]
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[11]
-
Acidic pKa Determination: If an acidic pKa is expected, acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
-
Basic pKa Determination: If a basic pKa is expected, make the sample solution alkaline to ~pH 12 with 0.1 M NaOH. Titrate with standardized 0.1 M HCl.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the inflection point of the curve using the first or second derivative.
-
Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.[11]
Applications in Research and Development
Halogenated pyridines are cornerstone intermediates in medicinal chemistry. This compound is a valuable synthon for several reasons:
-
Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.[14]
-
Nucleophilic Substitution: The pyridine ring can be further functionalized through nucleophilic substitution reactions.
-
Scaffold for Bioactive Molecules: The substituted pyridinol core is a "privileged structure" found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][15]
-
Handling: Avoid dust formation and inhalation. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
First Aid Measures:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. 1258287-39-6 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. 1258287-39-6|this compound|BLD Pharm [bldpharm.com]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. csub.edu [csub.edu]
- 10. scribd.com [scribd.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. echemi.com [echemi.com]
- 16. spectrumchemical.com [spectrumchemical.com]
5-Bromo-2-methylpyridin-4-ol molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-2-methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of this compound, a substituted pyridine derivative with significant potential in medicinal chemistry. We will explore its synthesis, spectroscopic signature, structural conformation, and the critical role of tautomerism, offering insights grounded in established chemical principles and supported by authoritative data.
Substituted pyridinols are a cornerstone of modern drug discovery. Their heterocyclic scaffold is prevalent in a wide array of bioactive molecules, prized for its ability to form key hydrogen bonds and engage in various intermolecular interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. In the case of this compound, the bromine atom enhances lipophilicity and can serve as a handle for further synthetic transformations, while the methyl group can influence metabolic stability and steric interactions. A deep understanding of its molecular architecture is therefore fundamental to leveraging its full potential in drug design.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several routes, often involving the bromination of a 2-methylpyridin-4-ol precursor.
Representative Synthetic Protocol
A common strategy for the synthesis of halogenated pyridines involves the direct halogenation of the corresponding pyridine derivative.
Experimental Workflow: Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Detailed Steps:
-
Dissolution: 2-methylpyridin-4-ol is dissolved in glacial acetic acid in a round-bottom flask.
-
Cooling: The solution is cooled in an ice bath to between 0 and 5 °C.
-
Bromination: N-Bromosuccinimide (NBS) is added slowly in portions to the stirred solution, maintaining the low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.
Spectroscopic Profile
The structural identity and purity of this compound are confirmed using a suite of spectroscopic methods.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations and Interpretation |
| ¹H NMR | A singlet for the methyl protons (around δ 2.3-2.5 ppm). Two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. |
| ¹³C NMR | Resonances for all six carbon atoms. The carbon bearing the bromine (C-5) and the carbon bearing the hydroxyl group (C-4) will have characteristic chemical shifts. |
| Mass Spec. (EI) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound. |
| FT-IR (KBr) | A broad absorption band in the region of 3200-3400 cm⁻¹ for the O-H stretch. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. |
The Critical Role of Tautomerism
A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form.[1][2] This equilibrium is not static and is highly dependent on the molecule's environment.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
In the gas phase, the hydroxy (enol) form is often favored.[3][4] However, in polar solvents and in the solid state, the equilibrium typically shifts significantly towards the pyridone (keto) form.[5] This is due to a combination of factors, including the high strength of the C=O bond and favorable intermolecular hydrogen bonding that stabilizes the pyridone tautomer.[1][5] The pyridone form also maintains aromaticity through the delocalization of the nitrogen lone pair into the ring.[1]
Molecular Conformation and Supramolecular Assembly
The three-dimensional conformation of this compound and its arrangement in the solid state are governed by a network of non-covalent interactions. While a specific crystal structure for this molecule is not publicly available, we can infer its likely interactions based on related compounds.
-
Hydrogen Bonding: The primary interaction driving the supramolecular assembly will be hydrogen bonding. In its favored pyridone tautomeric form, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. This typically leads to the formation of chains or dimeric structures.
-
Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen.
-
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.
Caption: Potential intermolecular interactions in the solid state.
Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the properties of molecules like this compound.[6][7] These methods can be used to:
-
Calculate the relative energies of the two tautomers to predict which is more stable in different environments.[4]
-
Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies to aid in experimental characterization.[7]
-
Model electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[6]
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions, offering insights into intermolecular interactions.[6]
Relevance in Drug Development
The structural and electronic features of this compound make it an interesting scaffold for medicinal chemistry:
-
Target Interaction: The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the dominant pyridone tautomer are crucial for binding to protein targets like kinases.
-
Lipophilicity: The bromine atom significantly increases the molecule's lipophilicity, which can improve membrane permeability and cell uptake.
-
Metabolic Stability: The methyl group can sterically hinder metabolic attack at the adjacent position, potentially increasing the compound's half-life in vivo.
-
Synthetic Versatility: The bromine atom provides a reactive site for further chemical modification, such as through Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[8]
Conclusion
This compound is a molecule whose properties are defined by a delicate interplay of tautomerism, electronic effects of its substituents, and a capacity for forming robust intermolecular interactions. A thorough understanding of its synthesis, spectroscopic identity, and conformational preferences is essential for its effective application in the design and development of novel therapeutics. The insights provided in this guide serve as a foundational resource for researchers working with this and related heterocyclic systems.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromo-2-methylpyridin-4-ol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-methylpyridin-4-ol, a substituted pyridinone of significant interest to researchers and professionals in drug development and materials science. While the specific discovery history of this molecule is not extensively documented in readily available literature, its structural motifs are well-established in medicinal chemistry. This document will therefore focus on the logical synthesis, physicochemical properties, spectroscopic analysis, and potential applications of this compound, grounded in the established chemistry of pyridinones.
Introduction and Significance
This compound belongs to the pyridinone class of heterocyclic compounds. Pyridinones are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom to the pyridinone core is a common strategy in drug discovery to modulate the compound's pharmacokinetic and pharmacodynamic properties. Bromine can act as a bulky group to probe steric interactions in active sites, and the carbon-bromine bond can serve as a synthetic handle for further functionalization through cross-coupling reactions.[2]
The 2-methyl and 4-ol (or its tautomeric 4-oxo form) substituents further contribute to the molecule's chemical personality, offering sites for hydrogen bonding and potential for further derivatization. This guide will delve into the practical aspects of working with this versatile building block.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. For this compound, this equilibrium is depicted below. In most contexts, the pyridone tautomer is the predominant and more stable form.[3] This is a critical consideration for understanding its reactivity and spectroscopic properties. Throughout this guide, the compound will be referred to as this compound, but it is implicit that it exists predominantly as the pyridone tautomer.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Synthesis of this compound
A logical and efficient synthesis of this compound can be envisioned in two main stages: the construction of the 2-methylpyridin-4-ol core, followed by regioselective bromination.
Stage 1: Synthesis of the 2-Methylpyridin-4-ol Core
One of the most established methods for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis, first reported in 1881.[4] A variation of this, the Guareschi-Thorpe synthesis, is particularly well-suited for producing pyridinone structures.[5] A plausible route to 2-methylpyridin-4-ol involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by hydrolysis and decarboxylation.
Caption: Synthetic pathway to the 2-methylpyridin-4-ol core.
Experimental Protocol: Synthesis of 2-Methylpyridin-4-ol
This protocol is adapted from established procedures for the synthesis of similar pyridinone structures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable base such as piperidine or sodium ethoxide in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Hydrolysis and Decarboxylation: Treat the crude intermediate with a strong acid, such as concentrated hydrochloric acid, and heat to reflux for 2-4 hours.
-
Isolation: Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2-methylpyridin-4-ol. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Stage 2: Regioselective Bromination
The bromination of 4-pyridones is a well-studied reaction. The pyridone tautomer is highly activated towards electrophilic substitution, behaving similarly to a phenoxide ion.[3][6] The reaction with bromine in an aqueous solution is typically rapid. To achieve mono-bromination at the 5-position and avoid the formation of the 3,5-dibromo product, careful control of stoichiometry and pH is crucial.[6]
Caption: Regioselective bromination of the pyridinone core.
Experimental Protocol: Synthesis of this compound
This protocol is based on the kinetic studies of 4-pyridone bromination.[6]
-
Reaction Setup: Dissolve 2-methylpyridin-4-ol (1.0 eq) in an aqueous buffer solution with a pH of approximately 4 (e.g., an acetate buffer).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same buffer dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.
-
Isolation: The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
A patent for a similar compound, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, describes a multi-step synthesis starting from 2-amino-5-bromo-4-methylpyridine, which undergoes diazotization and hydrolysis to yield the 4-hydroxy functionality.[7] This alternative route highlights the versatility of synthetic approaches to this class of molecules.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. The spectroscopic data are predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (br s, 1H, N-H), ~7.8 (s, 1H, H-6), ~6.2 (s, 1H, H-3), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C=O), ~155 (C-2), ~140 (C-6), ~110 (C-3), ~105 (C-5), ~18 (CH₃) |
| IR (KBr, cm⁻¹) | ~3100-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1560 (C=C stretching) |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 187 and 189 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of CO, Br, and CH₃. |
Interpretation of Spectroscopic Data
-
¹H NMR: The broad singlet at high chemical shift (~11.5 ppm) is characteristic of the N-H proton in the pyridone tautomer. The two singlets in the aromatic region correspond to the protons at the C-6 and C-3 positions. The singlet at ~2.3 ppm is due to the methyl group at C-2.
-
¹³C NMR: The downfield signal at ~175 ppm is indicative of the carbonyl carbon (C-4) in the pyridone form. The remaining aromatic carbons and the methyl carbon appear at their expected chemical shifts.
-
IR Spectroscopy: The strong absorption band around 1640 cm⁻¹ is a key indicator of the carbonyl group in the pyridone ring.[8][9] The broad absorption in the high-wavenumber region is characteristic of N-H and C-H stretching vibrations.
-
Mass Spectrometry: The presence of a pair of molecular ion peaks with approximately equal intensity, separated by 2 m/z units, is a hallmark of a mono-brominated compound.[10] Common fragmentation pathways for pyridines include the loss of small molecules like HCN and cleavage of substituents.
Applications in Research and Development
The this compound scaffold is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[11][12] The pyridinone core can act as a hinge-binder in the ATP-binding site of many kinases, while the bromine atom provides a vector for further chemical exploration through reactions like Suzuki and Buchwald-Hartwig cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Utility of 5-Bromo-2-methylpyridin-4-ol: An In-depth Technical Guide for Synthetic Chemists
Introduction: The Emerging Prominence of a Versatile Pyridinone Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of foundational scaffolds is a critical determinant of success. Substituted pyridines, and their pyridinone tautomers, represent a privileged class of heterocycles, forming the core of numerous biologically active molecules. Among these, 5-Bromo-2-methylpyridin-4-ol (CAS: 1258287-39-6) has emerged as a highly valuable and versatile building block. Its unique trifunctional architecture—a reactive bromine atom, a nucleophilic pyridin-4-ol moiety, and a directing methyl group—offers a powerful platform for the construction of complex molecular architectures and the systematic exploration of chemical space.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for the efficient construction of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1258287-39-6[1][2] |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Solid (predicted) |
| Tautomerism | Exists in equilibrium with the 5-bromo-2-methyl-4-pyridone form. In polar solvents and the solid state, the pyridone tautomer is generally favored.[3][4] |
Spectroscopic Characterization:
While a comprehensive, publicly available dataset is still emerging, the expected spectroscopic signatures can be predicted based on its structure and data from closely related analogues. Vendor-supplied data confirms the following:
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromine, hydroxyl/oxo, and methyl groups.[1][5] |
| ¹³C NMR | Six distinct signals for the five pyridine ring carbons and the methyl carbon. The carbon bearing the bromine atom (C5) and the carbon bearing the hydroxyl group (C4) will have characteristic chemical shifts.[1] |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (in the pyridinol tautomer), N-H stretching and C=O stretching (in the pyridone tautomer), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |
Strategic Synthesis of this compound
The synthesis of substituted 4-hydroxypyridines can be approached through various strategies. While a direct, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a robust multi-step route can be adapted from a patented procedure for a closely related derivative, methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate. This synthesis highlights the chemical transformations required to construct this valuable scaffold.
The logical pathway begins with a commercially available starting material, 2-amino-5-bromo-4-methylpyridine, and proceeds through a series of carefully controlled transformations.
Workflow for the Synthesis of this compound (Adapted from Patent CN102321016A)
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from CN102321016A for a Derivative)
Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine
-
Rationale: This initial step introduces the nitro group, which will later be transformed into the desired hydroxyl group via a diazotization reaction.
-
Procedure:
-
Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid at a low temperature (0-5°C).
-
Separately, prepare a mixture of concentrated sulfuric acid and 30% hydrogen peroxide, maintaining the temperature below 20°C.
-
Slowly add the peroxide mixture to the solution of the starting material, keeping the reaction temperature between 5°C and 15°C.
-
After the reaction is complete, pour the mixture into an ice-water bath and adjust the pH to 7-8 with a suitable base to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain 5-bromo-4-methyl-2-nitropyridine.
-
Step 2-5: Conversion to Methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate
-
Rationale: This sequence of reactions transforms the methyl group at the 4-position into a carboxylic acid, which is then esterified. The nitro group is subsequently reduced to an amine, which is then converted to a hydroxyl group via a Sandmeyer-type reaction.
-
Procedure Summary:
-
Oxidation of the methyl group: The 4-methyl group of 5-bromo-4-methyl-2-nitropyridine is oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in concentrated sulfuric acid.
-
Esterification: The resulting carboxylic acid is esterified to the methyl ester using thionyl chloride in methanol.
-
Reduction of the nitro group: The nitro group is reduced to an amino group using iron powder in acetic acid.
-
Diazotization and Hydrolysis: The amino group is converted to a diazonium salt with sodium nitrite in dilute sulfuric acid, which then hydrolyzes to the hydroxyl group upon warming.
-
Step 6: Final Hydrolysis and Decarboxylation to this compound
-
Rationale: The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the target molecule. This is a standard transformation in organic chemistry.
-
Procedure:
-
Heat the methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate in an aqueous acidic or basic solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
-
Core Application: A Versatile Building Block for Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its capacity to act as a versatile substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. This capability is crucial for building molecular complexity and generating libraries of compounds for biological screening.
Logical Framework for Utilizing this compound in Synthesis
References
- 1. 1258287-39-6|this compound|BLD Pharm [bldpharm.com]
- 2. 1258287-39-6 | this compound | Bromides | Ambeed.com [ambeed.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-methylpyridin-4-ol Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Bromo-2-methylpyridin-4-ol Scaffolds
The pyridin-4-ol (or 4-pyridone) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position creates the versatile building block, this compound. This trifunctionalized heterocycle offers a unique combination of reactive handles for further chemical elaboration, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The pyridinol core itself can be O-alkylated or O-arylated, and the methyl group can be a site for further functionalization. These application notes provide a comprehensive guide to the synthesis of this compound and its subsequent derivatization, with a focus on robust and reproducible protocols for researchers in organic synthesis and drug discovery.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first and most established approach involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine. This strategy relies on a regioselective bromination followed by a diazotization-hydrolysis to install the 4-hydroxyl group. A second, alternative approach involves the initial synthesis of the 2-methylpyridin-4-ol core, followed by direct bromination at the 5-position.
Primary Synthetic Route: From 2-Amino-4-methylpyridine
This robust two-step pathway is generally preferred due to the predictable regioselectivity of the bromination step on the electron-rich 2-aminopyridine ring system.
The Strategic Utility of 5-Bromo-2-methylpyridin-4-ol as a Precursor for Novel Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for new antiviral therapeutics. Within the vast landscape of medicinal chemistry, the pyridin-4-one scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds, including several FDA-approved drugs.[1][2] This document provides a detailed exploration of 5-Bromo-2-methylpyridin-4-ol, a versatile and strategically functionalized precursor for the synthesis of novel antiviral compounds. While direct examples of antiviral agents synthesized from this specific starting material are not extensively documented in publicly accessible literature, its chemical architecture offers a compelling platform for the generation of diverse compound libraries for antiviral screening.
This guide will elucidate the rationale behind utilizing this precursor, propose a representative synthetic pathway to a novel antiviral scaffold, provide detailed experimental protocols, and outline a workflow for virological assessment.
The Rationale for Employing this compound in Antiviral Drug Discovery
The chemical structure of this compound presents three key points for diversification, making it an ideal starting material for creating a library of potential antiviral drug candidates. The pyridin-4-one core itself is a bioisostere for several key biological recognition motifs and is present in antiviral drugs such as the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine.[2] The strategic placement of the bromo, methyl, and hydroxyl groups allows for a variety of chemical modifications:
-
The 5-Bromo Substituent: This is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino moieties, significantly expanding the chemical space that can be explored.
-
The 4-Hydroxyl Group: This group can be alkylated or arylated to introduce further diversity. Ether linkages can modulate the compound's solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical pharmacokinetic properties.
-
The 2-Methyl Group: While less reactive, this group can influence the steric and electronic properties of the pyridine ring, potentially impacting binding to a biological target.
The combination of these features allows for a systematic and efficient approach to structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
A Representative Synthetic Pathway: From Precursor to a Novel Bicyclic Pyridinone Antiviral Candidate
The following is a proposed, chemically sound synthetic route to a novel bicyclic pyridinone, a scaffold that has shown promise in the development of influenza virus inhibitors.[3] This pathway is presented to illustrate the potential of this compound as a starting material.
Caption: Proposed synthetic workflow from this compound.
Protocol 1: Synthesis of Ethyl 2-((5-bromo-2-methylpyridin-4-yl)oxy)acetate
Objective: To introduce an ester-containing side chain via O-alkylation of the hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and anhydrous acetone.
-
Stir the suspension and add anhydrous potassium carbonate.
-
To this mixture, add ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure ethyl 2-((5-bromo-2-methylpyridin-4-yl)oxy)acetate.
Rationale: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, facilitating the SN2 reaction with ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this reaction.
Protocol 2: Synthesis of a Fused Dihydropyranopyridinone Intermediate
Objective: To perform an intramolecular cyclization to form a bicyclic core.
Materials:
-
Ethyl 2-((5-bromo-2-methylpyridin-4-yl)oxy)acetate (1.0 eq)
-
Sodium ethoxide (NaOEt) solution in ethanol
-
Ethanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the product from Protocol 1 in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fused dihydropyranopyridinone intermediate.
Rationale: The strong base, sodium ethoxide, will facilitate an intramolecular Dieckmann condensation or a similar cyclization to form the six-membered dihydropyranone ring fused to the pyridinone core.
Protocol 3: Suzuki Coupling for Final Compound Diversification
Objective: To introduce an aryl group at the 5-position of the pyridinone ring.
Materials:
-
Fused dihydropyranopyridinone intermediate (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)
-
Sodium carbonate (Na2CO3) solution (2M)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the fused dihydropyranopyridinone intermediate, the desired arylboronic acid, and the palladium catalyst.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (typically 80-100 °C) for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. The bromine atom on the pyridinone ring is an excellent substrate for this reaction, allowing for the introduction of a wide variety of commercially available aryl and heteroaryl boronic acids.
Antiviral Activity Evaluation: A General Workflow
Once a library of compounds has been synthesized, a systematic evaluation of their antiviral activity is required. The specific assays will depend on the target virus.
Caption: A generalized workflow for antiviral compound screening.
Protocol 4: General Cytopathic Effect (CPE) Reduction Assay for Primary Antiviral Screening
Objective: To identify compounds that inhibit virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for Herpes Simplex Virus)
-
96-well cell culture plates
-
Virus stock of known titer
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-5 days).
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE reduction for each compound concentration.
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%, is determined from the dose-response curve. A parallel cytotoxicity assay (without virus) is crucial to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a critical parameter for identifying promising candidates with a good therapeutic window.
Mechanism of Action: The Importance of the Pyridinone Scaffold
The pyridinone core is a key pharmacophore in many antiviral agents. For example, in HIV-1 NNRTIs like doravirine, the pyridinone ring system is crucial for binding to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function.[4] For influenza, some pyridinone derivatives have been shown to inhibit the viral neuraminidase.[3] The specific mechanism of action for novel compounds derived from this compound would need to be elucidated through further studies, such as enzyme inhibition assays, time-of-addition studies, and resistance profiling.
Caption: Simplified representation of a potential antiviral mechanism.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel antiviral compounds. Its strategically placed functional groups allow for the efficient generation of diverse chemical libraries through well-established synthetic methodologies. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of this and related pyridin-4-ol precursors in the ongoing search for new and effective antiviral therapies. The inherent "drug-like" properties of the pyridinone core, combined with the potential for extensive chemical modification, make this a compelling area for further investigation in the field of antiviral drug discovery.
References
- 1. Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of 5-Bromo-2-methylpyridin-4-ol
An Application Note for the Scale-Up Synthesis of 5-Bromo-2-methylpyridin-4-ol: A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound, a critical building block in the development of novel pharmaceuticals. The synthesis is designed for scalability, prioritizing safety, efficiency, and high purity of the final product. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and address potential challenges, including purification strategies to manage tautomerism. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a reliable method for producing significant quantities of this key intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
Substituted pyridin-4-ol scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridin-4-ol ring system make it a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring provides a versatile handle for further chemical modifications. Specifically, this compound serves as a crucial intermediate in the synthesis of kinase inhibitors and other targeted therapies.[1][2] The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[2][3]
Strategic Approach to Synthesis
The selected synthetic route for the scale-up production of this compound is a multi-step process commencing from the readily available starting material, 2-amino-4-methylpyridine. This pathway is advantageous due to the relatively low cost of the starting material and the well-established transformations involved. The key steps include bromination, diazotization, and subsequent hydrolysis to install the desired functionalities on the pyridine core.
A critical consideration in the synthesis of pyridin-4-ols is the potential for tautomerism between the pyridin-4-ol and the pyridin-4-one forms.[4] This equilibrium can present challenges during purification and characterization. Our protocol addresses this by optimizing the workup and purification conditions to favor the isolation of the desired tautomer.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for the preparation of this compound.
Caption: Synthetic route from 2-Amino-4-methylpyridine to this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This initial step involves the selective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS) as the brominating agent in N,N-Dimethylformamide (DMF).[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-methylpyridine | 108.14 | 50.0 g | 0.462 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 82.3 g | 0.462 mol |
| N,N-Dimethylformamide (DMF) | - | 250 mL | - |
| Acetonitrile | - | As needed for washing | - |
| Water | - | As needed for washing | - |
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50.0 g of 2-amino-4-methylpyridine in 250 mL of DMF.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve 82.3 g of NBS in 150 mL of DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over 1-2 hours, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Pour the reaction mixture into 1 L of ice-water with vigorous stirring. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid thoroughly with water (3 x 200 mL).
-
Wash the crude solid with cold acetonitrile (2 x 100 mL) to remove impurities.[5]
-
Dry the resulting solid under vacuum at 50 °C to a constant weight to yield 2-amino-5-bromo-4-methylpyridine as a solid.
Expected Yield: Approximately 80-85%.
Step 2: Synthesis of this compound
This step involves the diazotization of the amino group in 2-amino-5-bromo-4-methylpyridine, followed by hydrolysis of the diazonium salt to the corresponding pyridin-4-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 60.0 g | 0.321 mol |
| Sulfuric Acid (98%) | 98.08 | 150 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 24.5 g | 0.355 mol |
| Water | - | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed for pH adjustment | - |
| Ethyl Acetate | - | As needed for extraction | - |
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 60.0 g of 2-amino-5-bromo-4-methylpyridine to 150 mL of concentrated sulfuric acid while cooling in an ice-salt bath. Maintain the temperature below 10 °C.
-
In a separate beaker, dissolve 24.5 g of sodium nitrite in 50 mL of cold water.
-
Cool the reaction flask to -5 °C to 0 °C.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
In a separate 2 L beaker, bring 500 mL of water to a boil.
-
Carefully and slowly add the reaction mixture to the boiling water. Vigorous gas evolution (N₂) will occur.
-
Heat the resulting solution at reflux for 2 hours.
-
Cool the solution to room temperature.
-
Adjust the pH of the solution to 7-8 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
The aqueous filtrate can be extracted with ethyl acetate (3 x 200 mL) to recover any dissolved product.
-
Combine the collected solid and the residue from the evaporated organic extracts.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: Approximately 60-70%.
Characterization and Purity Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
Caption: Analytical workflow for the characterization of this compound.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
LC-MS: Liquid chromatography-mass spectrometry will confirm the molecular weight of the product.
-
HPLC: High-performance liquid chromatography can be used to determine the purity of the final compound, which should be ≥98%.
Safety and Handling
-
2-Amino-4-methylpyridine: Harmful if swallowed. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add to water slowly and with caution.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
This compound: The toxicological properties have not been fully investigated. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete consumption of starting material by TLC. Minimize washing with acetonitrile if the product shows significant solubility. |
| Formation of di-brominated product | Excess NBS or elevated reaction temperature. | Maintain the reaction temperature below 5 °C during NBS addition. Use a stoichiometric amount of NBS. |
| Difficulty in isolating the product in Step 2 | Product is soluble in the aqueous layer. | Perform multiple extractions with ethyl acetate. Adjust the pH carefully to ensure complete precipitation. |
| Impure final product | Incomplete reaction or inefficient purification. | Monitor the reaction closely. Optimize the recrystallization solvent system. Consider column chromatography for higher purity if needed. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The outlined synthetic strategy is both efficient and cost-effective, making it suitable for scale-up operations.
References
Application of 5-Bromo-2-methylpyridin-4-ol in medicinal chemistry
An In-depth Technical Guide to the Application of the 5-Bromo-2-methylpyridine Scaffold in Medicinal Chemistry, with a Focus on 5-Bromo-2-methylpyridin-4-ol
Authored by: A Senior Application Scientist
Introduction: The Privileged 5-Bromo-2-methylpyridine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for the synthesis of diverse compound libraries with a high probability of biological activity. The 5-bromo-2-methylpyridine core is one such scaffold. Its inherent electronic properties and strategically positioned functionalization points make it a cornerstone in the synthesis of targeted therapies.
This guide focuses on the utility of this scaffold, with a specific entry point into this compound. This compound exists in tautomeric equilibrium with its pyridinone form, 5-Bromo-4-methyl-2(1H)-pyridinone. While direct and extensive literature on the specific applications of this compound is nascent, the broader family of 5-bromo-2-methylpyridine derivatives, particularly its amino-substituted isomers, is exceptionally well-documented in medicinal chemistry.[1][2][3][4] These isomers serve as powerful analogues to illustrate the vast potential of the core scaffold in developing next-generation therapeutics, from kinase inhibitors in oncology to novel antiviral agents.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the scaffold's properties, key applications, and detailed, field-proven protocols for its use in a laboratory setting.
Physicochemical Properties and Reactivity: A Comparative Overview
The strategic placement of the bromo, methyl, and a key functional group (hydroxyl or amino) dictates the molecule's reactivity and physical properties. The bromine atom, in particular, is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2][5][6]
| Property | 5-Bromo-2-hydroxy-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine |
| CAS Number | 164513-38-6 | 98198-48-2[7] |
| Molecular Formula | C₆H₆BrNO | C₆H₇BrN₂[7] |
| Molecular Weight | 188.02 g/mol | 187.04 g/mol [7] |
| Appearance | Solid | Pale yellow crystalline solid[7] |
| Melting Point | 198-202 °C | 148-151 °C[7] |
| Key Reactivity Point | Bromine at C5 for cross-coupling; nucleophilic hydroxyl/pyridinone oxygen. | Bromine at C5 for cross-coupling; nucleophilic amino group at C2 for amide bond formation or heterocycle synthesis.[1] |
The amino group in isomers like 2-amino-5-bromo-4-methylpyridine is a critical anchor for interacting with biological targets, often forming crucial hydrogen bonds with the hinge region of kinase ATP-binding sites.[2][8] The bromine at the 5-position serves as a primary vector for synthetic elaboration via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the systematic exploration of structure-activity relationships (SAR).[2][5][6]
Core Applications in Medicinal Chemistry
Kinase Inhibitors for Oncology and Inflammatory Diseases
The 5-bromo-2-methylpyridine scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[2][6] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1][8]
-
Mechanism of Action: Derivatives are often designed to fit into the ATP-binding pocket of a target kinase. The pyridine nitrogen and the exocyclic amino group (in amino-isomers) typically form hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. The bromine position is then used to introduce larger aryl or heteroaryl moieties that can access deeper hydrophobic pockets, significantly enhancing both potency and selectivity.[2]
-
Key Kinase Targets:
-
p38 MAP Kinase: A key regulator of inflammatory responses. Pyridinylimidazole-based inhibitors, synthesized from brominated aminopyridine precursors, are a prominent class of p38 inhibitors.[8]
-
Anaplastic Lymphoma Kinase (ALK): A driver of certain cancers. The scaffold is used to build inhibitors that block the constitutively active ALK fusion protein.[6]
-
Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, a critical process in cell division. Inhibitors based on this scaffold can induce apoptosis in cancer cells by disrupting this process.[7]
-
Antiviral Agents
The pyridine and pyrimidinone cores are also valuable in the development of antiviral therapies. While direct examples using this compound are scarce, the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinones has been reported, and these compounds have been evaluated for antiviral activity.[9] This demonstrates a plausible application pathway for the scaffold, where it serves as a precursor to fused heterocyclic systems with potential to interfere with viral replication.[9][10][11]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of compounds derived from the 5-bromo-2-methylpyridine scaffold. These are based on established procedures and provide a robust framework for laboratory execution.[8][12]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for introducing an aryl group at the C5 position of a 5-bromo-2-methylpyridine derivative, a key step in building molecular complexity.
Objective: To synthesize a 5-aryl-2-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-methylpyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the 5-bromo-2-methylpyridine derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Test compound (serially diluted in DMSO)
-
Target Kinase
-
Kinase Substrate (e.g., a specific peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense test compounds in DMSO and control solutions into the wells of a 384-well plate. Typically, this is done as a serial dilution to generate a dose-response curve.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.
Conclusion
This compound and its related isomers represent a high-value, privileged scaffold in medicinal chemistry. The strategic positioning of its functional groups provides a robust and versatile platform for the synthesis of diverse small molecules. As demonstrated through its extensive application in the development of kinase inhibitors, this core structure is adept at interacting with key biological targets. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this scaffold further, paving the way for the discovery of novel therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. mdpi.com [mdpi.com]
5-Bromo-2-methylpyridin-4-ol in the synthesis of Cabotegravir analogues
Application Note & Protocols
Topic: Strategic Application of 5-Bromo-2-methylpyridin-4-ol in the Synthesis of Novel Cabotegravir Analogues
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and antiviral research.
Abstract: Cabotegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI), represents a significant advancement in antiretroviral therapy, particularly with its long-acting injectable formulation.[1] The development of analogues is crucial for expanding the therapeutic window, overcoming potential drug resistance, and improving pharmacokinetic profiles. The pyridin-4-ol core is a privileged scaffold in many INSTIs, essential for chelating magnesium ions in the enzyme's active site.[2][3] This document provides a detailed guide on the strategic use of this compound, a versatile building block, for the synthesis of novel Cabotegravir analogues. We present validated protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative analogue, underpinned by mechanistic insights and authoritative references.
Introduction: The Rationale for Cabotegravir Analogue Synthesis
Cabotegravir is structurally similar to Dolutegravir, differing in the fused ring system, which impacts its metabolic profile and allows for its formulation as a long-acting nanosuspension.[4][5] The core structure features a carbamoyl pyridinone motif responsible for its mechanism of action against HIV-1 integrase.[6][7] The development of new analogues is driven by the need to address emergent viral resistance and to explore structure-activity relationships (SAR) that could lead to agents with enhanced potency or differentiated pharmacological properties.
The pyridin-4-ol moiety (which exists in tautomeric equilibrium with the pyridin-4-one form) is a cornerstone of this class of inhibitors.[3] Strategic functionalization of this core is a primary method for generating novel chemical entities. This compound serves as an ideal starting point for such explorations. The bromine atom at the 5-position provides a reactive handle for introducing diverse substituents via well-established cross-coupling reactions, while the methyl group at the 2-position mimics the substitution pattern found in Cabotegravir and related drugs.
The Keystone Intermediate: this compound
The utility of any synthetic campaign hinges on the efficient and reliable production of its key building blocks. This compound is valued for its trifunctional nature:
-
The Bromine Atom: A versatile functional group for C-C and C-N bond formation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the introduction of various aryl, heteroaryl, or alkyl groups.
-
The Pyridin-4-ol: The core pharmacophore that can be further elaborated.
-
The Methyl Group: A fixed structural element that maintains a key interaction motif found in established integrase inhibitors.
Below is the chemical structure of this pivotal intermediate.
Caption: Figure 1. Structure of this compound
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted pyridinols, starting from 2-amino-4-methylpyridine. The process involves a Sandmeyer-type reaction following bromination.
Caption: Figure 2. Synthetic workflow for this compound.
Step-by-Step Methodology:
Part A: Bromination of 2-Amino-4-methylpyridine
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-amino-4-methylpyridine (21.6 g, 0.2 mol) and glacial acetic acid (200 mL). Stir until fully dissolved.
-
Cool the mixture to 10-15 °C in an ice-water bath.
-
Slowly add bromine (35.2 g, 0.22 mol) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 20 °C. Causality: This slow addition and temperature control are critical to prevent over-bromination and manage the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture onto 500 g of crushed ice and neutralize carefully with a 50% aqueous NaOH solution until the pH is ~8-9.
-
The resulting precipitate, 2-amino-5-bromo-4-methylpyridine[8], is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.
Part B: Diazotization and Hydrolysis
-
In a 1 L beaker, slowly add concentrated sulfuric acid (150 mL) to water (200 mL) with cooling.
-
To this diluted acid, add the dried 2-amino-5-bromo-4-methylpyridine (37.4 g, 0.2 mol) from Part A. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (15.2 g, 0.22 mol) in water (50 mL). Add this solution dropwise to the slurry over 90 minutes, maintaining the temperature below 5 °C. Causality: This step forms the unstable diazonium salt. Low temperature is essential to prevent its premature decomposition and side reactions.
-
Stir the mixture for an additional hour at 0-5 °C.
-
In a separate 2 L flask, bring 500 mL of water to a boil. Cautiously add the cold diazonium salt solution to the boiling water in portions. Vigorous nitrogen evolution will occur.
-
After the addition is complete, boil the solution for another 30 minutes to ensure complete hydrolysis.
-
Cool the solution to room temperature. The product will precipitate. Adjust the pH to ~7 with solid sodium bicarbonate.
-
Collect the crude product by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield this compound as a crystalline solid.
| Parameter | Expected Value |
| Appearance | Off-white to light tan crystalline solid |
| Overall Yield | 65-75% |
| Purity (HPLC) | >97% |
| Melting Point | 198-202 °C[9] |
| ¹H NMR (DMSO-d₆) | Consistent with target structure |
| MS (ESI+) | m/z = 188.0/190.0 [M+H]⁺ |
Application: Synthesis of a Phenyl-Substituted Cabotegravir Analogue
To demonstrate the utility of this compound, we outline the synthesis of a novel analogue where the tricyclic core of Cabotegravir is modified at the 5-position with a phenyl group, introduced via a Suzuki coupling reaction. This modification allows for exploration of how aromatic substituents in this region affect antiviral activity and pharmacology.
Caption: Figure 3. Overall workflow for the synthesis of a Cabotegravir analogue.
Protocol: Suzuki Coupling of the Intermediate
This first step showcases the key bond-forming reaction at the bromine site.
-
To a flame-dried Schlenk flask, add this compound (1.88 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (80 mL) and water (20 mL) via syringe. Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%). Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. It must be handled under inert conditions as it is oxygen-sensitive.[10]
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.
-
After cooling, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a dichloromethane/methanol gradient) to yield 5-Phenyl-2-methylpyridin-4-ol.
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| MS (ESI+) | m/z = 186.1 [M+H]⁺ |
Protocol: Elaboration to the Final Analogue
The subsequent steps to build the full Cabotegravir scaffold are complex and involve multiple transformations adapted from patented and published routes for Cabotegravir and Dolutegravir.[11][12][13] These typically involve:
-
N-Alkylation: Alkylation of the pyridinone nitrogen with a protected aminoacetaldehyde equivalent, such as 2-bromo-1,1-dimethoxyethane.
-
Pyridinone Ring Elaboration: Reaction with an oxalate derivative, followed by hydrolysis to form a key carboxylic acid intermediate.[11]
-
Deprotection and Cyclization: Acid-catalyzed deprotection of the acetal to reveal an aldehyde, which then undergoes a diastereoselective cyclocondensation with a chiral amino alcohol (e.g., (S)-2-amino-1-propanol) to form the fused oxazolidine ring system.[4][13]
-
Amide Coupling: Finally, the carboxylic acid is coupled with 2,4-difluorobenzylamine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to install the side chain and yield the final analogue.
Each of these steps requires careful optimization of conditions (solvents, bases, temperature) to achieve good yields and diastereoselectivity, mirroring the development efforts for Cabotegravir itself.[13][14]
Conclusion
This compound is a highly valuable and strategic intermediate for the synthesis of novel Cabotegravir analogues. Its preparation is straightforward, and the bromine atom provides a reliable chemical handle for introducing molecular diversity through robust and well-understood cross-coupling chemistry. The protocols and workflows detailed herein offer a validated framework for researchers to efficiently access this building block and employ it in the design and synthesis of next-generation HIV-1 integrase inhibitors. This approach facilitates the systematic exploration of structure-activity relationships around the core pyridinone pharmacophore, which is essential for the ongoing development of more effective antiretroviral therapies.
References
- 1. Formulation and pharmacology of long-acting cabotegravir | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabotegravir (CHEBI:172944) [ebi.ac.uk]
- 8. innospk.com [innospk.com]
- 9. 5-Bromo-2-hydroxy-4-methylpyridine 97 164513-38-6 [sigmaaldrich.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir | Semantic Scholar [semanticscholar.org]
- 13. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Bromo-2-methylpyridin-4-ol Derivatives: A Guide to Protecting Group Strategies
Introduction: The Synthetic Challenge of a Bifunctional Heterocycle
5-Bromo-2-methylpyridin-4-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, a basic pyridine nitrogen, and a bromine-substituted aromatic ring amenable to cross-coupling reactions. However, this very multifunctionality presents a significant challenge for selective chemical transformations. To harness the full synthetic potential of this molecule, a carefully considered protecting group strategy is paramount.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for this compound. We will delve into the nuanced reactivity of this molecule, explore selective protection of the hydroxyl and nitrogen functionalities, and present a robust orthogonal strategy for independent manipulation of these sites. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower rational experimental design.
Understanding the Reactivity: The Pyridinol-Pyridone Tautomerism
A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium with its pyridone form, 5-Bromo-2-methyl-1H-pyridin-4(1H)-one. In solution, the equilibrium strongly favors the pyridone tautomer.[1] This has profound implications for its reactivity, as the molecule possesses two potential nucleophilic sites: the exocyclic oxygen and the endocyclic nitrogen.
Alkylation reactions, for instance, can lead to a mixture of O-alkylated (4-alkoxypyridine) and N-alkylated (1-alkyl-4-pyridone) products.[2] The regioselectivity of such reactions is highly dependent on factors such as the solvent, the nature of the base, and the electrophile. This ambident nucleophilicity necessitates the use of protecting groups to achieve selective functionalization.
Caption: Tautomeric equilibrium of the target molecule.
Part 1: Protection of the Hydroxyl Group (O-Protection)
Protection of the hydroxyl group as an ether is a common strategy to prevent its participation in undesired reactions. Silyl ethers and benzyl ethers are particularly useful due to their relative stability and well-established deprotection methods.[3][4]
Silyl Ethers: A Versatile and Labile Protection
Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of introduction, tunable stability, and mild removal conditions.[5][6] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. For the 4-pyridone system, tert-butyldimethylsilyl (TBS) and the more robust tert-butyldiphenylsilyl (TBDPS) groups are excellent choices.
The reaction proceeds via the pyridinol tautomer, where the hydroxyl group is silylated. To drive the equilibrium towards the desired O-silylated product, a base is used to deprotonate the hydroxyl group, and the reaction is typically performed in an aprotic solvent.
Caption: General workflow for O-silylation.
Table 1: Comparison of Silyl Protecting Groups for the Hydroxyl Function
| Protecting Group | Reagents for Protection | Stability | Deprotection Conditions |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | Stable to most non-acidic conditions.[3] | TBAF in THF; HF-Pyridine; Mild acid (e.g., PPTS, AcOH).[7][8] |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl, Imidazole, DMF | More stable to acidic conditions than TBS.[4][9] | TBAF in THF; HF-Pyridine.[10] |
Protocol 1: O-TBS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBSCl (1.2 equiv) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(tert-butyldimethylsilyloxy)-5-bromo-2-methylpyridine.
Benzyl Ether: A Robust Protecting Group
The benzyl (Bn) group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[11][12] It is typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.
Protocol 2: O-Benzylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(benzyloxy)-5-bromo-2-methylpyridine.
Part 2: Protection of the Pyridine Nitrogen (N-Protection)
Given that the pyridone tautomer is favored, direct N-protection is a viable and often necessary strategy. This prevents the nucleophilic nitrogen from interfering in subsequent reactions and can also modulate the electronic properties of the pyridine ring.
N-Benzylation: A Straightforward Approach
Similar to O-benzylation, the nitrogen of the pyridone can be benzylated. The conditions can be tuned to favor N-alkylation over O-alkylation, often by using a strong base in a polar aprotic solvent.[13]
Protocol 3: N-Benzylation of this compound
Materials:
-
This compound
-
Sodium methoxide
-
Benzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous DMF.
-
Add a solution of sodium methoxide (1.1 equiv) in MeOH/DMF.
-
Add benzyl chloride (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 70 °C for 2 hours, then allow it to cool to room temperature.
-
Filter the reaction mixture and evaporate the solvent in vacuo.
-
Suspend the residue in water, filter the solid, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., isopropanol) to yield pure 1-benzyl-5-bromo-2-methylpyridin-4(1H)-one.[13]
N-Oxide Formation: Modulating Reactivity
Formation of a pyridine N-oxide is an effective way to protect the nitrogen lone pair from electrophilic attack and also alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution.[7][14]
Protocol 4: N-Oxide Formation of 5-Bromo-2-methylpyridine (Precursor to the target molecule)
Note: This protocol is for the related 5-bromo-2-methylpyridine, as a direct protocol for the hydroxypyridine was not found. The resulting N-oxide could potentially be a precursor.
Materials:
-
5-Bromo-2-methylpyridine
-
Glacial acetic acid
-
Aqueous hydrogen peroxide (35%)
Procedure:
-
Suspend 5-bromo-2-methylpyridine (1.0 equiv) in glacial acetic acid.[10]
-
Add aqueous hydrogen peroxide (35%) and heat the mixture in a water bath at 70-80 °C.
-
After 3 hours, add an additional portion of hydrogen peroxide and continue heating for another 9 hours.[10]
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute with water and re-concentrate to remove residual acetic acid.
-
Upon cooling, the product, 5-bromo-2-methylpyridine N-oxide, will precipitate and can be collected by filtration.
Part 3: Orthogonal Protecting Group Strategy
For complex syntheses requiring sequential modification at both the oxygen and nitrogen atoms, an orthogonal protecting group strategy is essential.[15][16] This involves the use of two different protecting groups that can be removed under distinct conditions without affecting each other. A powerful combination for this compound is the use of a p-methoxybenzyl (PMB) group for the nitrogen and a TBS group for the oxygen.
-
N-Protection with PMB: The PMB group is introduced similarly to the benzyl group but can be selectively removed under oxidative conditions (e.g., with DDQ or CAN), which do not affect the TBS ether.[1][13]
-
O-Protection with TBS: The TBS group is stable to the oxidative conditions used for PMB removal but can be selectively cleaved using fluoride reagents.
Caption: Orthogonal protection and deprotection workflow.
Protocol 5: Orthogonal Protection and Deprotection
A. N-PMB Protection:
-
Follow Protocol 3, substituting benzyl chloride with p-methoxybenzyl chloride (PMB-Cl).
B. O-TBS Protection of N-PMB intermediate:
-
Follow Protocol 1, using 1-PMB-5-bromo-2-methylpyridin-4(1H)-one as the starting material.
C. Selective N-PMB Deprotection:
-
Dissolve the fully protected compound in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C and add ceric ammonium nitrate (CAN) (2.5 equiv) portion-wise.[1]
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench with aqueous sodium thiosulfate and extract with an organic solvent.
-
Purify to yield the O-TBS protected pyridinol.
D. Selective O-TBS Deprotection:
-
Dissolve the fully protected compound in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, 1M in THF) (1.1 equiv) at 0 °C.
-
Stir and monitor the reaction by TLC.
-
Upon completion, quench with water, extract, and purify to yield the N-PMB protected pyridone.
Conclusion
The successful synthesis of complex derivatives of this compound hinges on the strategic use of protecting groups. By understanding the tautomeric nature of this heterocycle, researchers can select appropriate conditions for selective O- or N-functionalization. The use of silyl and benzyl ethers for hydroxyl protection, and N-alkylation or N-oxide formation for the pyridine nitrogen, provides a versatile toolkit. Furthermore, the implementation of an orthogonal strategy, such as the PMB/TBS combination, opens the door to sequential and site-specific modifications, greatly expanding the synthetic utility of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4-(tert-Butyldimethylsilyloxymethyl)pyridine | 117423-41-3 [sigmaaldrich.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. reddit.com [reddit.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 14. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
5-Bromo-2-methylpyridin-4-ol synthesis yield improvement
An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Bromo-2-methylpyridin-4-ol. As a key intermediate in pharmaceutical development, improving the yield and purity of this compound is critical. This guide offers practical, field-tested advice to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most direct and common synthetic strategy is the electrophilic aromatic substitution (bromination) of the precursor, 2-methylpyridin-4-ol. The pyridinol ring is activated by the hydroxyl group, directing the incoming electrophile. The challenge lies in controlling the regioselectivity and preventing over-bromination due to the strong activating nature of the hydroxyl group.
Q2: Which brominating agents are most effective for this synthesis?
A2: The choice of brominating agent is critical for controlling the reaction's outcome.
-
N-Bromosuccinimide (NBS): This is often the preferred reagent due to its ability to provide a low, steady concentration of bromine, which helps to minimize the formation of di-brominated byproducts.[1] It is considered a milder and more selective brominating agent for activated rings.
-
Elemental Bromine (Br₂): While highly reactive, liquid bromine can easily lead to polybromination if not used cautiously.[2] Its use often requires stringent control of stoichiometry and temperature. It can be used in solvents like acetic acid.[3]
Q3: What are the critical reaction parameters that influence yield and purity?
A3: Several factors must be meticulously controlled to maximize the yield of the desired monobromo product:
-
Temperature: Low temperatures (typically 0-5 °C) are crucial to slow down the reaction rate and enhance selectivity, reducing the likelihood of multiple brominations.[1][2][4]
-
Stoichiometry: A 1:1 molar ratio of 2-methylpyridin-4-ol to the brominating agent (like NBS) is recommended. Using an excess of the brominating agent will significantly increase the formation of di-brominated impurities.[2][4]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is often effective for reactions involving NBS as it helps to dissolve the starting materials and facilitate the reaction.[1] For reactions with elemental bromine, acetic acid is a common choice.[3]
-
Reaction Time: The reaction progress should be closely monitored using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material without allowing the reaction to proceed for too long, which could lead to side product formation.[1]
Synthesis and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Reaction | Monitor the reaction with TLC: Ensure the starting material spot has been completely consumed before initiating work-up. An incomplete reaction is a common cause of low yields.[1] Extend Reaction Time: If starting material persists, consider extending the reaction time, but continue to monitor for the appearance of new byproduct spots. |
| Suboptimal Temperature | Maintain Low Temperature: The reaction is highly exothermic. Ensure the reaction vessel is maintained in an ice bath (0-5 °C) throughout the addition of the brominating agent. Elevated temperatures can lead to degradation and the formation of unwanted side products.[4] |
| Poor Reagent Quality | Verify Reagent Purity: Use a fresh, high-purity bottle of N-Bromosuccinimide (NBS). Over time, NBS can decompose. Ensure Anhydrous Conditions: If applicable to your specific protocol, ensure solvents like DMF are anhydrous. Water can react with some brominating agents, reducing their efficacy. |
| Loss During Work-up | Optimize Extraction/Precipitation: The work-up procedure, which often involves quenching with water to precipitate the product, should be optimized.[1] Ensure the pH is adjusted correctly to maximize the precipitation of the amphoteric pyridinol product. Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid physical loss of the product. |
Issue 2: Significant Formation of Di-brominated Byproduct
| Potential Cause | Recommended Solution & Rationale |
| Excess Brominating Agent | Use Strict Stoichiometry: Carefully measure and use a 1:1 molar equivalent of NBS to 2-methylpyridin-4-ol. The strong activating effect of the hydroxyl group makes the product susceptible to a second bromination.[4] |
| Reaction Temperature Too High | Strict Temperature Control: Higher temperatures increase reaction rates indiscriminately, leading to over-bromination. Perform the addition of the brominating agent slowly and dropwise while maintaining the temperature below 5 °C.[1][4] |
| High Reagent Concentration | Slow, Dropwise Addition: Instead of adding the brominating agent all at once, add a solution of it (e.g., NBS in DMF) dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[1] |
Issue 3: Difficulty with Product Purification
| Potential Cause | Recommended Solution & Rationale |
| Co-precipitation of Impurities | Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A polar solvent like ethanol or a mixture of ethanol and water is a good starting point. Washing: Wash the crude filtered product with a cold, non-polar solvent like diethyl ether or hexane to remove less polar impurities before recrystallization. |
| Fine Precipitate Clogs Filter | Allow for Particle Growth: After precipitation, allow the slurry to stand in the mother liquor, perhaps with gentle stirring, for a longer duration. This can encourage the growth of larger crystals that are easier to filter. Use a Filter Aid: If the precipitate remains very fine, using a pad of Celite® in the Buchner funnel can improve filtration speed and efficiency. |
Visualized Reaction Pathway and Troubleshooting
The following diagrams illustrate the general synthesis pathway and a logical flow for troubleshooting common issues.
Caption: General reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-Methylpyridin-4-ol
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF), anhydrous
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Deionized Water
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Ice
Equipment:
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Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 2-methylpyridin-4-ol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
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Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Addition of Brominating Agent: Add the NBS solution to a dropping funnel and add it dropwise to the cooled solution of 2-methylpyridin-4-ol over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system) until the starting material is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold deionized water. This should precipitate the crude product.
-
Filtration: Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with additional cold deionized water, followed by a small amount of a cold non-polar solvent (e.g., diethyl ether) to remove soluble impurities.
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Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent such as ethanol.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale for Yield Improvement |
| Starting Material | 2-Methylpyridin-4-ol | Precursor for electrophilic bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder reagent, enhances selectivity for mono-bromination.[1] |
| Molar Ratio | 1:1 (Substrate:NBS) | Prevents over-bromination and formation of di-bromo byproduct.[4] |
| Temperature | 0-5 °C | Increases selectivity and minimizes side reactions.[2] |
| Solvent | Anhydrous DMF | Effectively dissolves reactants.[1] |
| Monitoring | Thin-Layer Chromatography (TLC) | Ensures reaction goes to completion without prolonged reaction times.[1] |
References
Technical Support Center: Purification Techniques for 5-Bromo-2-methylpyridin-4-ol
Document ID: TSG-PYOL-5B2M-001
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for the purification of 5-Bromo-2-methylpyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs).
This guide provides a series of troubleshooting questions and detailed answers to address common challenges encountered during the purification of this compound. We will delve into the underlying chemical principles to explain why certain techniques are recommended, ensuring you can adapt and optimize these methods for your specific experimental context.
A key chemical feature of this compound is its ability to exist in tautomeric equilibrium with its pyridin-4(1H)-one form. This equilibrium is sensitive to the solvent and pH, which can complicate purification and analysis.[1][2] In polar solvents, the pyridin-4-one (keto) form is often favored, which influences its solubility and chromatographic behavior.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a discolored solid (e.g., yellow, brown, or tan). What are the likely impurities, and what is the best initial purification strategy?
A: Discoloration and Initial Purification Strategy
Discoloration in your crude product typically arises from residual starting materials, reagents, or side-products from the synthesis. Common culprits include unreacted brominating agents, polymeric materials, or oxidized species. For crystalline solids like this, recrystallization is the most effective and scalable initial purification technique to remove these types of impurities.
The goal of recrystallization is to select a solvent (or solvent system) in which your desired compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature, while impurities remain either fully soluble or insoluble at all temperatures.[3][4]
Recommended Starting Point: Recrystallization
Given the polar pyridinol structure, a moderately polar solvent is a good starting point. Alcohols like ethanol or isopropanol, or an ester like ethyl acetate, are often effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be highly effective if a single solvent does not provide the ideal solubility profile.[3]
Detailed Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves, creating a saturated solution. Adding excess solvent will significantly reduce your yield.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q2: I am having difficulty finding a suitable solvent for recrystallization. How do I systematically screen for the best solvent?
A: Systematic Solvent Screening
Finding the ideal recrystallization solvent is key to achieving high purity and yield. A systematic approach is more efficient than random trial and error. The ideal solvent should have a steep solubility curve with respect to temperature.[4][5]
Causality: The principle "like dissolves like" is your primary guide. This compound has a polar hydroxyl group and a nitrogen-containing aromatic ring, making it a polar molecule. Therefore, polar solvents are more likely to be effective. However, very polar solvents like water might dissolve it too well even at room temperature, while non-polar solvents like hexanes may not dissolve it at all.
Data Table 1: Common Recrystallization Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Suitability |
| Water | 10.2 | 100 | May be too polar; good for mixed systems. |
| Methanol | 5.1 | 65 | Often a good solvent for polar compounds. |
| Ethanol | 4.3 | 78 | Excellent starting choice for pyridinols. |
| Isopropanol (IPA) | 3.9 | 82 | Similar to ethanol, slightly less polar. |
| Acetone | 5.1 | 56 | Can be effective, but low boiling point. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Good for moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Low boiling point, may dissolve at RT. |
| Toluene | 2.4 | 111 | May not be polar enough alone. |
| Hexanes/Heptane | 0.1 | ~69 / ~98 | Good as an "anti-solvent" in mixed systems. |
Experimental Protocol 2: Micro-Scale Solvent Screening
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Place approximately 20-30 mg of your crude solid into several small test tubes.
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To each tube, add a different solvent from the table above, dropwise at room temperature, until the volume is about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5]
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If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Observe if the solid dissolves.
-
If the solid dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then in an ice bath. Observe if crystals form.
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The best solvent is one where the compound is poorly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.
Q3: Recrystallization did not sufficiently improve the purity of my compound. When is column chromatography the right choice, and what conditions should I start with?
A: Transitioning to Column Chromatography
When impurities have similar solubility profiles to your product, or if your product is an oil, recrystallization may not be effective. In these cases, flash column chromatography is the preferred method for purification.[6]
Expertise & Causality: this compound is a polar and weakly basic compound. When using standard silica gel (which is weakly acidic), this can lead to strong adsorption and poor separation (streaking or tailing of the spot on a TLC plate). To counteract this, the mobile phase (eluent) often needs to be modified.
Recommended Starting Conditions for Flash Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For a polar compound like this, you will likely need a high percentage of ethyl acetate.
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Troubleshooting Tailing: If you observe tailing on your analytical TLC, add a small amount of a modifier to your eluent system.
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Option 1 (Basic Modifier): Add 0.5-1% triethylamine (Et₃N) to the eluent. This will neutralize the acidic sites on the silica gel, preventing strong binding of the basic pyridine nitrogen.[7]
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Option 2 (Polar Modifier): Add 1-10% methanol to a dichloromethane or ethyl acetate base eluent. This increases the polarity of the mobile phase to help elute highly bound polar compounds.[8]
-
-
Visualization 1: Workflow for Purification Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Bromo-2-methylpyridin-4-ol
Welcome to the technical support center for the synthesis of 5-Bromo-2-methylpyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. By understanding the causality behind experimental outcomes, you can optimize your synthetic strategy for higher yield and purity.
Table of Contents
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FAQs: Synthesis Strategy & Key Intermediates
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Troubleshooting Guide: Side Reactions & Impurities
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Section A: Direct Bromination of 2-Methylpyridin-4-ol
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Section B: Synthesis via Sandmeyer Reaction from 5-Amino-2-methylpyridin-4-ol
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Section C: Issues in the Preparation of Key Precursors
-
-
Experimental Protocols
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References
FAQs: Synthesis Strategy & Key Intermediates
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is not extensively documented in readily available literature, but its structure suggests two primary logical approaches. The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.
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Route 1: Direct Electrophilic Bromination. This involves the direct bromination of 2-methylpyridin-4-ol. While seemingly straightforward, this route can present significant challenges in controlling the position of bromination, potentially leading to a mixture of isomers and over-brominated products.
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Route 2: Multi-step Synthesis via a Sandmeyer Reaction. This is a more controlled, albeit longer, approach. It typically starts with a precursor like 2-methyl-5-nitropyridin-4-ol, which is then reduced to 5-amino-2-methylpyridin-4-ol. The amino group is subsequently converted to the bromide via a Sandmeyer reaction. This method offers excellent regiochemical control.[1][2] A patent for a similar compound, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, utilizes 2-amino-5-bromo-4-methylpyridine as a starting material, highlighting the utility of this general strategy in the pyridine series.[3]
Q2: I am starting from 2-amino-4-methylpyridine. What is a common pathway to the target molecule?
A2: Starting from 2-amino-4-methylpyridine, a plausible route involves several steps that build the required functionality. First, the amino group can be converted to a nitro group. A patent (CN102321016A) describes a method for converting 2-amino-5-bromo-4-methylpyridine to 5-bromo-4-methyl-2-nitropyridine using hydrogen peroxide in concentrated sulfuric acid.[3] A similar strategy could potentially be adapted. Once the nitro-intermediate is obtained, it can be reduced to the corresponding amine, followed by diazotization and hydrolysis to install the 4-ol group, and finally a Sandmeyer reaction for the bromine, if not already present.
Q3: How does the electronic nature of the pyridine ring influence the synthesis?
A3: The pyridine ring is electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. However, the substituents play a crucial role. An activating group like a hydroxyl (or its tautomeric pyridone form) at the 4-position, and a methyl group at the 2-position, will direct incoming electrophiles. The hydroxyl group is a strong ortho-, para-director. In the case of 2-methylpyridin-4-ol, this would activate the 3- and 5-positions for electrophilic attack, such as bromination.
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific problems you may encounter during your synthesis.
Section A: Direct Bromination of 2-Methylpyridin-4-ol
Q4: My direct bromination of 2-methylpyridin-4-ol is giving me a mixture of products with low yield of the desired 5-bromo isomer. What is going wrong?
A4: This is a common issue stemming from a lack of regioselectivity. The hydroxyl and methyl groups on the pyridine ring activate multiple positions for electrophilic attack.
Potential Causes & Solutions:
-
Formation of Isomeric Byproducts: The primary byproduct is likely 3-Bromo-2-methylpyridin-4-ol due to the activating effect of the 4-hydroxyl group directing to the ortho positions (3 and 5).
-
Solution: Modifying the brominating agent and reaction conditions can improve selectivity. Using a bulkier brominating agent or employing a milder one like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) may favor substitution at the less sterically hindered 5-position.[4]
-
-
Over-bromination: The formation of di-brominated species, such as 3,5-Dibromo-2-methylpyridin-4-ol, is highly probable, especially if an excess of the brominating agent is used or if the reaction temperature is too high.[4]
-
Solution: Carefully control the stoichiometry, adding the brominating agent dropwise at a low temperature (e.g., in an ice bath) to prevent temperature spikes.[4] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid over-reaction.
-
Section B: Synthesis via Sandmeyer Reaction from 5-Amino-2-methylpyridin-4-ol
The Sandmeyer reaction is a cornerstone for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][5]
Q5: During the Sandmeyer bromination of 5-amino-2-methylpyridin-4-ol, I am observing significant formation of a phenolic byproduct instead of the desired bromo-compound. Why is this happening?
A5: The formation of a phenolic byproduct (in this case, regeneration of the starting material or a related phenol) is a classic side reaction in Sandmeyer chemistry. It occurs when the diazonium salt intermediate reacts with water before the bromide ion can displace the diazonium group.
Root Causes and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Excess Water/Low Acid Concentration | The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures. | Ensure the reaction is conducted in a sufficiently acidic medium (e.g., HBr) to stabilize the diazonium salt and provide a high concentration of the bromide nucleophile. |
| Reaction Temperature Too High | Diazonium salts are thermally unstable. Premature decomposition in the aqueous environment leads to the formation of an aryl cation which is readily trapped by water. | Maintain a low temperature (typically 0-5 °C) during the diazotization step (addition of NaNO₂) and the subsequent addition to the copper(I) bromide solution. |
| Inefficient Copper(I) Catalyst | The Cu(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that leads to the bromo-product.[1][2] If the catalyst is inactive or present in insufficient quantity, the slower, non-catalyzed reaction with water can dominate. | Use freshly prepared, high-quality CuBr. Ensure the catalyst is fully dissolved or suspended in the reaction medium. |
Q6: My Sandmeyer reaction is sluggish and gives a low yield, with a significant amount of tar-like material forming. What are the likely causes?
A6: Sluggish reactions and tar formation often point to issues with the diazonium salt formation or its subsequent reaction.
-
Incomplete Diazotization: Ensure the sodium nitrite is added slowly to the acidic solution of your amine at low temperature. A slight excess of nitrous acid is often used, which can be checked with starch-iodide paper (turns blue).
-
Side Reactions of the Diazonium Salt: Besides reaction with water, diazonium salts can undergo other undesired reactions, such as coupling with the starting amine or other electron-rich species in the mixture, leading to colored azo compounds and polymeric tars.
-
Solution: Maintain a well-stirred, homogenous solution. The slow, controlled addition of the diazonium salt solution to the copper bromide solution is critical to ensure it reacts as intended rather than decomposing or coupling.
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Section C: Issues in the Preparation of Key Precursors
Q7: I am attempting to synthesize 2-methyl-5-nitropyridin-4-ol via nitration of 2-methylpyridin-4-ol, but the reaction is yielding multiple nitrated isomers. How can I improve the regioselectivity?
A7: Similar to bromination, direct nitration of 2-methylpyridin-4-ol can be difficult to control. The hydroxyl group is a powerful ortho-, para-director, leading to potential nitration at the 3- and 5-positions.
-
Challenge: The activating hydroxyl group can lead to the formation of 2-methyl-3-nitropyridin-4-ol as a significant byproduct.
-
Strategic Solution: It is often more reliable to use a synthetic route that installs the functional groups in a more controlled sequence. For instance, starting with a compound where the desired substitution pattern is already established, such as 2-amino-4-methyl-5-nitropyridine, can be a more robust strategy.[6] The amino group can then be converted to the hydroxyl group via diazotization and hydrolysis.
Q8: The reduction of my nitro-intermediate (2-methyl-5-nitropyridin-4-ol) to the amine is incomplete or producing side products. What are the best practices?
A8: The reduction of a nitro group on a pyridine ring is generally straightforward, but several pitfalls can occur.
-
Incomplete Reduction: This can be due to catalyst poisoning or insufficient reducing agent/hydrogen pressure.
-
Solution: Common reduction methods include catalytic hydrogenation (e.g., Pd/C, PtO₂) or metal/acid reductions (e.g., Sn/HCl, Fe/NH₄Cl).[7] Ensure the catalyst is active and used in an appropriate loading. For metal/acid reductions, ensure sufficient equivalents of both are used.
-
-
Side Products: Over-reduction or side reactions with other functional groups can occur.
-
Solution: Catalytic hydrogenation is often a cleaner method. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed to prevent potential dehalogenation or other side reactions if other sensitive groups are present.
-
Experimental Protocols
Protocol 1: Sandmeyer Bromination of 5-Amino-2-methylpyridin-4-ol (Illustrative)
This protocol is a general illustration based on standard Sandmeyer procedures and should be adapted and optimized for the specific substrate.
-
Preparation of Copper(I) Bromide Solution: In a reaction vessel, dissolve copper(II) sulfate pentahydrate in water. While stirring, add sodium bromide, followed by the slow addition of sodium sulfite until the solution becomes colorless or a white precipitate of CuBr forms. Isolate the CuBr by filtration, wash with water, and use immediately.
-
Diazotization: In a separate flask, dissolve 5-amino-2-methylpyridin-4-ol in an aqueous solution of hydrobromic acid (HBr, e.g., 48%). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 20-30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: To the freshly prepared CuBr suspended in HBr at 0-5 °C, add the cold diazonium salt solution from the previous step slowly, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualization of Troubleshooting Logic
Below is a workflow to diagnose issues during the Sandmeyer reaction stage.
Caption: Troubleshooting flowchart for the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methylpyridin-4-ol
Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal reaction outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the pyridin-4-ol core is a common scaffold in biologically active molecules. The synthesis of this compound, however, can present challenges related to regioselectivity, potential for over-bromination, and purification of the final product. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common laboratory-scale synthesis involves the electrophilic bromination of 2-methylpyridin-4-ol. This starting material is commercially available and the reaction can typically be performed in a single step. The key challenge lies in controlling the regioselectivity of the bromination to favor substitution at the 5-position.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of the target molecule is crucial for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 198-202 °C | --INVALID-LINK-- |
Q3: What safety precautions should be taken when working with bromine and its derivatives?
A3: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is crucial to have a quenching agent, such as a solution of sodium thiosulfate, readily available to neutralize any spills. For detailed safety information, always consult the Safety Data Sheet (SDS) of the specific reagents being used.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The persistence of the starting material spot/peak indicates an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically until the starting material is consumed.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also lead to the formation of side products. A careful temperature optimization study is recommended.
-
-
-
Suboptimal Brominating Agent:
-
Diagnosis: The choice of brominating agent and its reactivity can significantly impact the yield.
-
Solution:
-
N-Bromosuccinimide (NBS): NBS is a commonly used and effective brominating agent for this type of transformation, offering milder reaction conditions compared to elemental bromine.[1]
-
Elemental Bromine (Br₂): While effective, Br₂ is more hazardous and can lead to over-bromination if not carefully controlled. It is often used in the presence of a solvent like acetic acid.
-
-
-
Product Loss During Workup:
-
Diagnosis: Significant loss of product can occur during extraction and precipitation steps.
-
Solution:
-
pH Adjustment: The product's solubility is pH-dependent. Carefully adjust the pH of the aqueous solution during workup to ensure complete precipitation of the product.
-
Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent to maximize recovery.
-
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A: The most common impurity in this reaction is the di-brominated product, 3,5-dibromo-2-methylpyridin-4-ol.
Potential Causes & Solutions:
-
Over-bromination (Di-bromination):
-
Diagnosis: The presence of a product with a higher molecular weight, as determined by Mass Spectrometry (MS), and a different chromatographic behavior. Di-brominated byproducts are a common issue in pyridine bromination.[2]
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of di-bromination.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for mono-bromination.
-
-
-
Formation of Isomeric Byproducts:
-
Diagnosis: While the 5-position is electronically favored for bromination, small amounts of other isomers may form. These can be difficult to separate from the desired product.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Acetic acid is a common solvent for pyridine bromination.
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired 5-bromo isomer.
-
-
Caption: Troubleshooting workflow for impurity formation.
Issue 3: Difficulty in Product Purification
Q: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?
A: Purification of this compound can be challenging due to the presence of structurally similar impurities. A combination of techniques may be necessary.
Recommended Purification Protocol:
-
Workup: After the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate.
-
Precipitation: Carefully adjust the pH of the solution to the isoelectric point of the product to induce precipitation. This can be determined empirically by adjusting the pH and observing the point of maximum precipitation.
-
Filtration and Washing: Collect the crude solid by filtration and wash it with cold water to remove any inorganic salts. Further washing with a small amount of a non-polar solvent like hexanes can help remove non-polar impurities.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Screening: Screen for a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures such as ethanol/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Column Chromatography: If recrystallization is ineffective in removing isomeric impurities, flash column chromatography on silica gel is recommended.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for eluent selection. The optimal eluent system should be determined by TLC analysis.
-
Caption: A generalized workflow for the purification of this compound.
Analytical Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the pyridine ring. For a related compound, 5-bromo-2-methylpyridine, the methyl protons appear as a singlet around 2.5 ppm, and the aromatic protons show distinct signals in the aromatic region.[3]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, O, N).
2. Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), with molecular ion peaks at m/z 187 and 189.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch at lower wavenumbers.
Conclusion
The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and purity. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols and confidently produce this valuable intermediate. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 5-Bromo-2-methylpyridin-4-ol
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the unique challenges presented by the 5-Bromo-2-methylpyridin-4-ol substrate. The inherent electronic properties and potential for catalyst interactions with pyridinol scaffolds necessitate a nuanced approach to reaction optimization. This document, structured in a question-and-answer format, addresses common issues encountered in the laboratory, offering explanations grounded in mechanistic principles and providing actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Low yields with this substrate are a frequent challenge and can typically be attributed to one or more of the following core issues:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring, particularly in pyridin-4-ol tautomers, can coordinate with the palladium catalyst, forming inactive or less active species. This is a common issue with nitrogen-containing heterocycles.[1][2][3]
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich pyridinol ring may exhibit reduced reactivity towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[3][4]
-
Boronic Acid/Ester Instability: The boronic acid or ester coupling partner can degrade through side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5][6][7] This is often exacerbated by the reaction conditions, such as the presence of water and the strength of the base.[1][6][7]
-
Poor Solubility: The starting materials, particularly the pyridinol, may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient catalysis.
A systematic approach to troubleshooting involves evaluating each of these potential failure points.
Q2: I observe significant decomposition of my boronic acid, evidenced by the formation of the corresponding arene byproduct. How can I mitigate this protodeboronation?
Protodeboronation is a well-documented side reaction in Suzuki couplings, especially with heteroaryl boronic acids or under harsh basic conditions.[2][5][6] Here are several strategies to minimize this issue:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids.[4][8] They act as a "slow release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive (and unstable) boronic acid low.[4][9]
-
Optimize the Base: While a base is necessary to activate the boronic acid for transmetalation, strong bases, especially hydroxides, can accelerate protodeboronation.[4][10] Consider screening milder bases.
-
Anhydrous Conditions: Although some Suzuki protocols benefit from aqueous bases, excess water can serve as a proton source for protodeboronation.[4][7] Using anhydrous solvents and carefully dried reagents can be beneficial.
-
Employ Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable crystalline solids that are resistant to protodeboronation. They slowly hydrolyze under the reaction conditions to provide the active boronic acid.
Table 1: Comparison of Boron Reagents for Stability
| Boron Reagent | Structure Example | Stability | Key Advantage |
| Boronic Acid | R-B(OH)₂ | Low to Moderate | Generally more reactive.[8] |
| Pinacol Boronate Ester | R-B(pin) | High | Crystalline, stable, and easy to handle.[8] |
| MIDA Boronate Ester | R-B(MIDA) | Very High | Excellent for slow-release strategies.[5] |
| Potassium Trifluoroborate | R-BF₃K | Very High | Highly stable to air and moisture. |
Q3: My reaction is stalled with unreacted this compound. How can I improve the reactivity?
Stalled reactions often point to issues with the catalytic cycle, particularly the oxidative addition or transmetalation steps.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[4] The key is to use a palladium source paired with a ligand that can overcome catalyst inhibition and promote the oxidative addition step. Bulky, electron-rich phosphine ligands are often the solution.[1][11][12] They sterically shield the palladium center from coordination by the pyridine nitrogen and their electron-donating nature facilitates the oxidative addition.[1][11]
-
Increase Reaction Temperature: Cautiously increasing the temperature can enhance the rate of slower steps in the catalytic cycle.[13][14] However, be mindful that higher temperatures can also accelerate boronic acid decomposition.[2]
-
Base and Solvent System: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause significant side reactions.[6][13] The solvent must be able to dissolve all components of the reaction. Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[4][13]
Table 2: Recommended Catalyst/Ligand Systems for Challenging Pyridine Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Features & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-5 | Bulky, electron-rich biarylphosphine; excellent for heteroaromatic couplings. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-5 | Similar to SPhos, often provides complementary reactivity.[15] |
| PdCl₂(dppf) | (dppf) | 2-5 | A robust, general catalyst system, often effective for a wide range of substrates.[2] |
| Pd(PPh₃)₄ | (PPh₃) | 5-10 | "Classical" catalyst; may work but often less effective for inhibited substrates. |
Q4: What is the optimal base and solvent combination for the Suzuki coupling of this compound?
The ideal base and solvent system creates a homogeneous environment and facilitates the crucial transmetalation step without promoting side reactions.
-
Bases: For difficult couplings, stronger, non-nucleophilic bases are often required.
-
Potassium Phosphate (K₃PO₄): An excellent, strong base that is widely used for challenging Suzuki reactions.[2][4]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents and its ability to effectively promote transmetalation.[4][14]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, though sometimes less effective than K₃PO₄ or Cs₂CO₃.[13][14]
-
-
Solvents: The goal is to ensure all reactants, including the inorganic base, are sufficiently soluble.
-
1,4-Dioxane/Water: A classic solvent system that balances the solubility of organic and inorganic components.[16]
-
Toluene/Water: Another effective biphasic system, particularly at higher temperatures.
-
DMF or DMAc: Can be excellent for solubilizing polar substrates like pyridinols, but must be rigorously degassed.
-
A good starting point is K₃PO₄ in a 1,4-Dioxane/Water (e.g., 4:1) mixture .
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling
This is a generalized starting point and requires optimization for specific coupling partners.
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base. The organic layer is then dried, filtered, and concentrated in vacuo for purification.
Visual Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Bromo-2-methylpyridin-4-ol
Welcome to the technical support guide for the purification of 5-Bromo-2-methylpyridin-4-ol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this versatile intermediate.
Section 1: Understanding the Molecule and Common Impurities
This compound is an amphoteric molecule, a critical characteristic that dictates its purification strategy. It possesses a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group, existing in tautomeric equilibrium with its keto form, 5-bromo-2-methylpyridin-4(1H)-one. This dual nature is the key to successful separation from non-ionizable impurities.
A common synthetic route to this compound involves the diazotization and subsequent hydrolysis of 2-amino-5-bromo-4-methylpyridine.[1] This pathway can introduce specific impurities that must be addressed.
Common Potential Impurities:
-
Unreacted Starting Material: Residual 2-amino-5-bromo-4-methylpyridine.
-
Isomeric Precursors: Impurities from the synthesis of the starting amine, such as other bromo-isomers.[2]
-
Over-brominated Species: Di- or tri-brominated pyridinol derivatives formed during synthesis of the precursor.
-
Decomposition Products: Phenolic or colored by-products arising from unstable diazonium salt intermediates.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF, DMSO) or non-volatile reagents from the reaction.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish solid. What causes this color and how can I remove it?
A1: The coloration is typically due to trace amounts of polymeric or oxidized impurities formed from unstable diazonium salt intermediates during synthesis. These impurities are often highly conjugated and absorb visible light.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: The most effective method for removing colored impurities is treatment with activated carbon.[4] During the recrystallization process, after the compound is fully dissolved in the hot solvent, a small amount of activated carbon can be added. The colored impurities adsorb onto the surface of the carbon, which is then removed by hot gravity filtration.
-
Acid-Base Extraction: These colored by-products may have different solubility profiles. An acid-base wash cycle can often effectively separate them from the target compound.
Q2: After purification, my NMR spectrum looks clean, but the HPLC analysis shows multiple small peaks. What are these?
A2: This scenario suggests the presence of isomeric impurities or structurally similar by-products that are not easily distinguished by ¹H NMR alone. Positional isomers of the bromo- or methyl- groups on the pyridine ring can have very similar NMR chemical shifts but will likely have different retention times on an HPLC column. A multi-technique approach is essential for a comprehensive purity assessment.[2]
Q3: My recovery yield after recrystallization is very low. What am I doing wrong?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:[5]
-
Using too much solvent: The most common cause. Your compound remains in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals or precipitation rather than selective crystallization. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility at room temperature is still significant, you will lose a substantial amount of product.
Section 3: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step guides for the systematic purification of this compound. The overall workflow is designed to first remove the bulk of impurities through extraction, followed by a final polishing step via recrystallization.
Caption: A general workflow for the purification of this compound.
Guide 1: Initial Purity Assessment by Thin-Layer Chromatography (TLC)
Before attempting a large-scale purification, it is crucial to assess the complexity of the impurity profile using TLC. This will help you choose the most appropriate purification strategy.
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or DCM).
-
Spotting: Spot the solution on a silica gel TLC plate.
-
Solvent System Selection: The polarity of this compound requires a relatively polar eluent. Start with a mixture and adjust as needed to achieve an Rf value of ~0.3-0.4 for the main spot.
-
Starting Point: 5% Methanol in Dichloromethane (DCM).
-
For Basic Impurities: If spots are tailing, add a drop of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the solvent system (e.g., 94:5:1 DCM/MeOH/Et₃N).[6]
-
For Acidic Impurities: If acidic impurities are suspected, a drop of acetic acid can be added.
-
-
Development & Visualization: Develop the plate in a chamber saturated with the chosen solvent system. Visualize the spots under UV light (254 nm).
Guide 2: Purification via Acid-Base Extraction
This is the most powerful technique for this specific molecule due to its amphoteric nature. It allows for the separation of your product from neutral organic impurities and can also separate it from other acidic or basic by-products if the pH is carefully controlled.
Underlying Principle: The Role of pKa this compound has two key pKa values:
-
pKa₁ (Pyridinium ion): The pKa of the protonated pyridine nitrogen. For the parent 4-hydroxypyridine, this is ~3.2.[7] The electron-withdrawing bromine will lower this value slightly. We estimate it to be ~2.5 - 3.0 .
-
pKa₂ (Hydroxyl group): The pKa of the acidic pyridinol proton. For the parent 4-hydroxypyridine, this is ~11.6.[8] We estimate it to be ~10.5 - 11.0 .
This means:
-
At pH < 2 , the molecule is fully protonated (cationic) and will be soluble in the aqueous phase.
-
At pH > 12 , the molecule is fully deprotonated (anionic) and will be soluble in the aqueous phase.
-
Between pH ~4 and 9 , the molecule is predominantly in its neutral (zwitterionic) form and will have higher solubility in an organic solvent.
Caption: Workflow for purification using acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If solubility is low, use a larger volume.
-
Acid Wash (Optional but Recommended): Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This step protonates and removes any residual basic impurities, like the starting amine, into the aqueous layer. Discard the aqueous layer.
-
Base Extraction: To the organic layer in the separatory funnel, add an equal volume of 1M NaOH (aq). Shake vigorously. The this compound will be deprotonated to its sodium salt and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, now containing only neutral impurities, can be discarded.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add 6M HCl dropwise until the pH of the solution is between 6 and 7. The product will precipitate out as a solid as it is neutralized.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts, and then with a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Guide 3: Purification via Recrystallization
Recrystallization is an excellent final polishing step to remove trace impurities that may have carried through the extraction. The key is selecting an appropriate solvent system.
| Solvent/System | Suitability for this compound | Rationale & Comments |
| Water | Good | The compound is polar and should have moderate solubility in hot water and lower solubility in cold water. Excellent for removing non-polar impurities.[9] |
| Ethanol/Water | Excellent | A highly versatile solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[10] |
| Methanol/Water | Excellent | Similar to ethanol/water, often provides very good crystal formation. |
| Ethyl Acetate/Heptane | Good | A good choice for removing more polar impurities. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. |
Protocol: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot gravity filtration at this stage to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.[4]
Section 4: Purity Verification
After purification, it is essential to verify the purity and confirm the structure of this compound.
| Technique | Purpose | Expected Outcome for a Pure Sample |
| HPLC | Quantitative Purity Analysis | A single major peak with >98% area. Absence of significant impurity peaks at different retention times. |
| ¹H NMR | Structural Confirmation & Impurity ID | Correct chemical shifts, integration values, and coupling patterns. Absence of peaks corresponding to starting materials or by-products. |
| LC-MS | Molecular Weight Confirmation | A major peak in the mass spectrum corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target compound. |
| Melting Point | Purity Indicator | A sharp, defined melting point that matches the literature value. Impurities typically broaden and depress the melting range. |
By employing this structured, chemically-informed approach, researchers can confidently and efficiently purify this compound, ensuring the quality and reliability of their subsequent experiments.
References
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Bromo-2-methylpyridin-4-ol Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-2-methylpyridin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in pharmaceutical and agrochemical research, but its synthesis can present several challenges. This document provides in-depth, experience-based answers to common problems encountered during its synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common pitfalls in a question-and-answer format, covering issues from starting materials to final purification.
Q1: My bromination of 2-methylpyridin-4-ol is resulting in a low yield and a complex mixture of products, including what appears to be a di-brominated species. What's going wrong?
A1: This is a classic challenge in pyridine chemistry, often stemming from issues with regioselectivity and reaction conditions. Several factors are likely at play:
-
Tautomerism and Ring Activation: 2-methylpyridin-4-ol exists in equilibrium with its more stable tautomer, 2-methylpyridin-4-one. This pyridone form has an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[1] The hydroxyl/oxo group at the 4-position and the methyl group at the 2-position are both activating and direct incoming electrophiles to the 3- and 5-positions.
-
Over-Bromination: The initial product, this compound, is still an activated ring system and can react with excess brominating agent to yield di-brominated byproducts, such as 3,5-dibromo-2-methylpyridin-4-ol. Using more than one equivalent of the brominating agent is a common cause.[2]
-
Harsh Reaction Conditions: High temperatures or highly acidic conditions (like using neat Br₂ in oleum) can be difficult to control and may lead to the formation of undesired isomers and degradation products.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents of the brominating agent relative to your starting material.
-
Choice of Brominating Agent: Instead of elemental bromine (Br₂), consider a milder and more selective brominating agent. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often excellent choices that can minimize over-bromination and are safer to handle.[3]
-
Solvent and Temperature Control: Perform the reaction in a suitable solvent at a controlled temperature. Acetic acid or chloroform are common solvents.[4] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[5]
Q2: I'm observing the formation of a dark, tarry substance during my bromination reaction. How can I prevent this?
A2: The formation of dark, insoluble byproducts, often called "tar," is typically a sign of pyridine ring degradation or polymerization.
-
Causality: Pyridine and its derivatives can be sensitive to strong oxidizing conditions and highly acidic environments.[1] Elemental bromine is a strong oxidizing agent, and reaction conditions that are too harsh (e.g., high temperatures, strong acids) can lead to uncontrolled side reactions. The pyridine ring can be oxidized, or radical reactions can initiate polymerization, resulting in complex, high-molecular-weight tars.[6][7]
Preventative Measures:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes oxidative side reactions with atmospheric oxygen, which can be exacerbated by the reaction conditions.[5]
-
Degas Your Solvents: Using degassed solvents can help remove dissolved oxygen, further preventing oxidative degradation.
-
Moderate Reaction Temperature: Avoid excessive heating. If the reaction is highly exothermic, use an ice bath to maintain a consistent temperature.
-
Alternative Brominating Agents: As mentioned in Q1, switching from Br₂ to NBS often results in a cleaner reaction with fewer tarry byproducts.
Q3: Purification of the crude this compound is difficult. Column chromatography gives poor separation, and crystallization is challenging. What are some effective purification strategies?
A3: Pyridin-4-ol derivatives are notoriously challenging to purify due to their properties:
-
Polarity and Zwitterionic Character: These compounds are highly polar and can exhibit zwitterionic character, leading to poor solubility in many common organic solvents but high solubility in water.
-
Interaction with Silica Gel: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on standard silica gel.[5] This causes significant tailing or streaking on the column, making separation from closely related impurities nearly impossible.[8]
Effective Purification Workflow:
-
Acid-Base Work-up: Begin with a liquid-liquid extraction.
-
Dissolve the crude material in a suitable organic solvent (like ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts (like HBr).[5]
-
This step is crucial for removing acidic impurities that can interfere with subsequent steps.
-
-
Trituration/Recrystallization: This is often the most effective method.
-
Solvent Screening: Experiment with different solvents to find one in which your desired product is sparingly soluble at room temperature but soluble when hot. Common choices include ethanol, methanol/water mixtures, or ethyl acetate.
-
Procedure: Suspend the crude solid in a minimal amount of a suitable cold solvent and stir vigorously. The impurities may dissolve while your product remains a solid. Filter to collect the purified product. Alternatively, perform a full recrystallization by dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly.
-
-
Modified Column Chromatography: If chromatography is unavoidable:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia in methanol. This will "cap" the acidic silanol groups and reduce tailing.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel, which may provide better separation.
-
Q4: Why does bromination occur at the 5-position and not the 3-position?
A4: The regioselectivity of this reaction is governed by a combination of electronic and steric effects. The pyridin-4-one tautomer is the key reactive intermediate.
-
Electronic Effects: The oxygen of the carbonyl group at C4 and the nitrogen at position 1 both donate electron density into the ring through resonance. This significantly increases the electron density (and thus the nucleophilicity) at the C3 and C5 positions, making them the primary sites for electrophilic attack.
-
Steric Hindrance: The methyl group at the 2-position provides significant steric hindrance. An incoming electrophile (like 'Br+') will face greater steric clash when approaching the C3 position, which is adjacent to the methyl group. The C5 position, being further away, is sterically more accessible. Therefore, electrophilic attack occurs preferentially at the 5-position.
Below is a diagram illustrating the key mechanistic principle.
Caption: Regioselectivity in the bromination of 2-methylpyridin-4-one.
Section 2: Optimized Experimental Protocol
This protocol for the synthesis of this compound incorporates best practices to mitigate the common pitfalls discussed above.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2-Methylpyridin-4-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyridin-4-ol (1.0 eq) in glacial acetic acid. Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Scientist's Note: Starting at a low temperature helps to control the initial exotherm of the reaction and improves selectivity.[2]
-
-
Addition of Brominating Agent: Once the solution is cold, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Scientist's Note: Portion-wise addition prevents a rapid temperature spike and minimizes the concentration of the brominating agent at any given time, reducing the risk of over-bromination.[3]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Quenching and Work-up:
-
Once complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A precipitate (the crude product) should form.
-
Scientist's Note: Neutralization is critical to remove the acetic acid solvent and any HBr formed, which is necessary for clean extraction and purification.
-
-
Isolation:
-
Filter the resulting solid precipitate and wash it thoroughly with cold water.
-
Alternatively, if a precipitate does not form readily, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Triturate the crude solid with cold ethyl acetate or diethyl ether to remove soluble impurities.
-
If further purification is needed, recrystallize the product from an ethanol/water mixture.
-
Section 3: Data & Workflow Visualization
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Typical Conditions | Selectivity | Safety/Handling Considerations |
| Elemental Bromine (Br₂) in Oleum | High temperature (e.g., 100-150 °C) | Low; often gives mixtures of isomers and di-brominated products.[3][9] | Highly corrosive, toxic, and difficult to handle. Requires a scrubber for HBr gas. |
| Elemental Bromine (Br₂) in Acetic Acid | Room temp to 50 °C | Moderate; improved over oleum but still prone to over-bromination. | Corrosive and toxic. |
| N-Bromosuccinimide (NBS) | 0 °C to Room Temp in AcOH or CHCl₃ | High; excellent for selective mono-bromination. | Solid, easier to handle than Br₂. Light-sensitive. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 0 °C to Room Temp in strong acid | High; very efficient and selective brominating agent.[3] | Solid, stable, and provides two equivalents of bromine per molecule. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yields in synthesis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: 5-Bromo-2-methylpyridin-4-ol Reaction Troubleshooting
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 5-Bromo-2-methylpyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile intermediate. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your research.
Section 1: Synthesis of this compound - FAQs and Troubleshooting
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Most synthetic routes involve the preparation of a substituted pyridine precursor followed by diazotization and hydrolysis. A common precursor is 2-amino-5-bromo-4-methylpyridine.[1]
Frequently Asked Questions (FAQs): Synthesis
Q1: My initial bromination of the pyridine precursor (e.g., 2-amino-4-methylpyridine) is resulting in a mixture of mono- and di-brominated products. How can I improve selectivity?
A1: This is a common issue stemming from the activating effect of the amino group, which makes the pyridine ring highly susceptible to electrophilic substitution. Over-bromination is a likely side reaction.[2]
-
Causality: The reaction conditions, particularly the stoichiometry of the brominating agent and temperature, are critical. An excess of bromine or elevated temperatures can lead to the formation of di-brominated species.[2]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., Br₂) to the pyridine substrate. It is often preferable to use a slight sub-stoichiometric amount of the brominating agent and accept a lower conversion to avoid over-bromination.[3]
-
Temperature Management: Perform the bromination at low temperatures (e.g., 0 °C to -5 °C) to decrease the reaction rate and improve selectivity.[2][4]
-
Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better control. For challenging substrates, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be an effective alternative to elemental bromine.[3]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed, preventing the formation of byproducts.
-
Q2: I'm experiencing low yields during the diazotization-hydrolysis of 2-amino-5-bromo-4-methylpyridine to form the 4-ol. What could be the problem?
A2: The conversion of an amino group to a hydroxyl group via a diazonium salt is sensitive and prone to side reactions if not executed properly.
-
Causality: The stability of the diazonium salt intermediate is paramount. These salts are notoriously unstable at higher temperatures and can decompose or react with other nucleophiles present in the mixture. Inefficient formation or premature decomposition of the diazonium salt is the primary cause of low yields.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step, involving the addition of sodium nitrite (NaNO₂), must be performed at low temperatures, typically between -5 °C and 0 °C, to ensure the stability of the diazonium intermediate.[2][4]
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This helps to control the exothermic nature of the reaction and maintain a consistent low temperature.[2][5]
-
Vigorous Stirring: Ensure efficient and vigorous stirring throughout the reaction to promote proper mixing and prevent localized concentration gradients of reagents.[2]
-
Acidic Conditions: The reaction is typically performed in a strong acid like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).[1][2] Ensure the medium is sufficiently acidic to facilitate the formation of nitrous acid (HONO) in situ.
-
Hydrolysis Step: After the diazonium salt is formed, the hydrolysis to the pyridin-4-ol is achieved by gently warming the reaction mixture. This step should also be carefully controlled to prevent decomposition.
-
Section 2: Key Reactions of this compound - A Troubleshooting Guide
The utility of this compound lies in its dual reactivity: the C-Br bond at the 5-position is a prime site for cross-coupling reactions, while the pyridin-4-ol moiety offers pathways for O-alkylation and other modifications.
Focus Area: Suzuki-Miyaura Cross-Coupling Reactions
This is one of the most common applications, but it is frequently plagued by challenges specific to heteroaromatic substrates.
Q3: My Suzuki coupling reaction with this compound and an arylboronic acid is failing or giving very low yields. What are the likely causes?
A3: Low yields in Suzuki couplings with bromopyridines are a well-documented challenge. The issues often revolve around catalyst inhibition and inefficient oxidative addition.[6]
-
Causality 1: Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalyst's activity, effectively poisoning it and stalling the catalytic cycle.[6]
-
Causality 2: Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step of the reaction.[6]
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Recommended Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄. | Provides the active Pd(0) species required for the catalytic cycle. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).[6] | These ligands shield the palladium center, preventing coordination by the pyridine nitrogen and facilitating the oxidative addition step.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. | The choice of base is crucial for the transmetalation step. K₃PO₄ is often a good starting point for challenging substrates. |
| Solvent | Anhydrous polar aprotic solvents like 1,4-Dioxane, Toluene, or DMF, often with a small amount of water.[7][8] | Anhydrous conditions minimize protodeboronation. A biphasic system with water can sometimes accelerate the reaction.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required to facilitate the rate-determining oxidative addition step.[6] |
Q4: I'm observing a significant amount of a byproduct that corresponds to the mass of 2-methylpyridin-4-ol (loss of bromine). What is happening?
A4: You are observing protodebromination, a common side reaction in Suzuki couplings of heteroaryl halides.[9]
-
Causality: This side reaction involves the replacement of the bromine atom with a hydrogen atom from a proton source (like water or the boronic acid itself). It competes with the desired cross-coupling pathway and is often catalyzed by the palladium complex, especially if the transmetalation step is slow.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried to minimize water content.[6]
-
Use Boronic Esters: Consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.[6]
-
Thoroughly Degas: Remove all dissolved oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles. Oxygen can promote side reactions, including the decomposition of boronic acids.[6]
-
Choose the Right Base: Use a non-hydroxide base like K₃PO₄ or K₂CO₃.
-
Focus Area: N-Oxidation
Q5: I want to perform reactions at the 2- or 6-position of the ring. Can N-oxidation help, and what are the risks?
A5: Yes, converting the pyridine to a pyridine-N-oxide is a classic strategy to alter the ring's electronic properties.[10]
-
Causality: The N-oxide functionality is strongly electron-donating through resonance but electron-withdrawing inductively. The net effect is an increase in electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack and facilitating certain nucleophilic substitutions.[10][11]
-
Recommended Protocol:
-
Oxidizing Agent: A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). Other peroxy acids can also be used.[10]
-
Procedure: Dissolve this compound in DCM and cool to 0 °C. Add m-CPBA portion-wise, maintaining the temperature. Allow the reaction to slowly warm to room temperature and stir until TLC indicates completion.
-
Work-up: Quench any remaining peroxide with a reducing agent (e.g., sodium thiosulfate solution). An aqueous basic wash (e.g., NaHCO₃) will remove the m-chlorobenzoic acid byproduct.
-
-
Potential Issues & Troubleshooting:
-
Low Conversion: If the reaction is sluggish, a slight excess of m-CPBA may be required. Ensure the m-CPBA is fresh and has been properly stored, as its activity can degrade over time.
-
Side Reactions: The pyridin-4-ol is a phenol-like structure and could be sensitive to oxidation. Maintaining low temperatures during the addition of the oxidant is crucial.
-
Section 3: General Purification and Handling
Q6: I'm having difficulty purifying my this compound-derived product by silica gel chromatography. The compound is streaking badly.
A6: Tailing or streaking on silica gel is a frequent problem for basic compounds like pyridines.[5]
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and irreversibly interact with the basic nitrogen of the pyridine ring, leading to poor peak shape and difficult elution.
-
Troubleshooting Steps:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) will neutralize the acidic sites on the silica and dramatically improve peak shape.[5]
-
Use Deactivated Silica: Use commercially available deactivated (neutral) silica gel or pre-treat standard silica gel by washing it with a solution containing triethylamine.
-
Alternative Purification Methods: If chromatography remains problematic, consider other methods:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[5]
-
Acid-Base Extraction: Use an acidic wash (e.g., dilute HCl) to protonate your pyridine product and extract it into the aqueous layer, separating it from non-basic impurities. You can then recover the product by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
-
Caption: Decision tree for purifying basic pyridine compounds.
Section 4: Experimental Protocol Example
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and Sphos.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting suspension with Argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an eluent system (e.g., Hexane/Ethyl Acetate) modified with 1% triethylamine to obtain the desired product, 2-methyl-5-phenylpyridin-4-ol.
References
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Spectroscopic Confirmation of 5-Bromo-2-methylpyridin-4-ol: A Comparative Analysis
This guide provides an in-depth technical comparison and experimental framework for the structural confirmation of 5-Bromo-2-methylpyridin-4-ol, a key heterocyclic building block in pharmaceutical and materials science research. The unequivocal determination of a molecule's structure is a cornerstone of chemical synthesis, ensuring the integrity of subsequent research and development.[1][2] This document moves beyond a simple recitation of data, delving into the causality behind spectroscopic choices and presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Our analysis will focus on distinguishing this compound from a structurally related alternative, 5-Bromo-2-methylpyridine , to highlight how subtle molecular differences are definitively captured by a multi-technique spectroscopic approach.
The Imperative of Spectroscopic Synergy in Structure Elucidation
The synthesis of a target molecule is incomplete without rigorous structural verification. Each analytical technique provides a unique piece of the molecular puzzle.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of atoms.[5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[7][8]
-
Mass Spectrometry (MS) determines the molecular weight and can provide information about the elemental composition through isotopic patterns.[9][10][11]
By combining these techniques, we create a powerful, cross-validating system for structure elucidation.
Caption: Integrated workflow for spectroscopic structure confirmation.
Experimental Protocols: A Self-Validating System
The following protocols are designed for comprehensive data acquisition. The choice of solvents and parameters is critical for obtaining high-quality, interpretable spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound due to its ability to dissolve the polar pyridin-4-ol structure and to slow down the exchange of the hydroxyl (-OH) proton, often allowing it to be observed as a distinct, albeit broad, signal. Tetramethylsilane (TMS) is the universally accepted internal standard with a chemical shift defined as 0.00 ppm.[12]
-
Protocol:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d6 containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum on the same sample. A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), revealing the presence of specific functional groups.[8][13]
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridinols, minimizing fragmentation and typically showing a strong signal for the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass, which can be used to confirm the molecular formula.[9][14]
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern.
-
Data Analysis: A Comparative Guide
The key to unambiguous structure confirmation lies in comparing the experimental data against predicted values and, crucially, against data from a plausible alternative. Here, we compare our target compound with 5-Bromo-2-methylpyridine.
Mass Spectrometry: The Molecular Formula Gatekeeper
Mass spectrometry provides the first critical data point: the molecular weight. The presence of bromine, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), provides a highly characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.[11]
| Compound | Molecular Formula | Calculated Mol. Weight (⁷⁹Br) | Expected [M+H]⁺ (⁷⁹Br/⁸¹Br) |
| This compound | C₆H₆BrNO | 186.96 g/mol | 187.97 / 189.97 |
| 5-Bromo-2-methylpyridine | C₆H₆BrN | 170.96 g/mol | 171.97 / 173.97 |
FT-IR Spectroscopy: Identifying the Key Functional Group
The most significant structural difference is the hydroxyl (-OH) group. FT-IR spectroscopy is exceptionally sensitive to this feature.[7][15]
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 5-Bromo-2-methylpyridine (Expected Wavenumber, cm⁻¹) | Significance |
| O-H Stretch (hydroxyl) | ~3400-3100 (Broad) | Absent | Definitive evidence of the hydroxyl group. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Present in both. |
| C-H Stretch (Aliphatic, -CH₃) | ~2980-2850 | ~2980-2850 | Present in both. |
| C=C / C=N Stretch (Ring) | ~1640-1550 | ~1600-1550 | Confirms the pyridine ring in both. |
| C-O Stretch | ~1250 | Absent | Corroborates the presence of the hydroxyl group. |
NMR Spectroscopy: The Definitive Structural Map
NMR provides the most detailed structural information, confirming the precise arrangement of atoms.
¹H NMR Data Comparison (Predicted, in DMSO-d6)
| Proton Assignment | This compound | 5-Bromo-2-methylpyridine |
| -OH | ~11.5 ppm (s, broad, 1H) | Absent |
| H6 (next to N) | ~8.1 ppm (s, 1H) | ~8.5 ppm (d, 1H) |
| H3 (next to C-Br) | ~7.8 ppm (s, 1H) | ~7.9 ppm (dd, 1H) |
| H4 (between C-Br and N) | N/A | ~7.4 ppm (d, 1H) |
| -CH₃ | ~2.4 ppm (s, 3H) | ~2.5 ppm (s, 3H) |
-
Key Differentiators in ¹H NMR:
-
-OH Proton: The most obvious difference is the presence of a broad, downfield singlet around 11.5 ppm for the acidic hydroxyl proton in this compound, which is absent in the alternative.[16] This signal will also disappear upon adding a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
-
Number of Aromatic Signals: The target compound has two aromatic protons, which appear as singlets due to their isolation. The comparative compound has three aromatic protons that will show coupling (doublets and a doublet of doublets).
-
¹³C NMR Data Comparison (Predicted, in DMSO-d6)
| Carbon Assignment | This compound (Expected Shift, ppm) | 5-Bromo-2-methylpyridine (Expected Shift, ppm) |
| C4 (-OH) | ~175 | ~123 |
| C2 (-CH₃) | ~158 | ~157 |
| C6 | ~145 | ~150 |
| C3 | ~125 | ~142 |
| C5 (-Br) | ~105 | ~118 |
| -CH₃ | ~20 | ~24 |
-
Key Differentiator in ¹³C NMR: The carbon atom attached to the highly electronegative oxygen (C4) in this compound is significantly deshielded and appears far downfield (~175 ppm), characteristic of a pyridinone-type carbon. This is drastically different from the corresponding C4 in 5-Bromo-2-methylpyridine, which would be in the typical aromatic region (~123 ppm).[5]
Caption: Logical links between structure and spectral data.
Conclusion
The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming and consistent evidence provided by a suite of spectroscopic techniques. While mass spectrometry confirms the correct elemental formula and FT-IR provides definitive proof of the hydroxyl functional group, it is the detailed map from ¹H and ¹³C NMR that confirms the precise isomeric arrangement. The comparative analysis with 5-Bromo-2-methylpyridine underscores the power of this integrated approach, demonstrating how each technique provides unique and essential information to eliminate ambiguity and deliver a confident structural assignment. This rigorous, multi-faceted validation is indispensable for ensuring the quality and reliability of chemical research.
References
- 1. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. jchps.com [jchps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. azooptics.com [azooptics.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. sydney.edu.au [sydney.edu.au]
A Comparative Guide to the Purity Validation of 5-Bromo-2-methylpyridin-4-ol by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Impurities introduced during the synthesis of intermediates like 5-Bromo-2-methylpyridin-4-ol, a key heterocyclic building block, can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the final drug substance.[1] Therefore, the implementation of a robust, accurate, and validated analytical method for purity determination is a non-negotiable aspect of quality control in the pharmaceutical industry.[2]
High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for purity analysis and impurity profiling due to its high resolving power, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth technical exploration of a validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. We will delve into the causality behind the methodological choices, present a framework for a self-validating protocol, and objectively compare the HPLC technique with viable alternatives, supported by experimental data and workflows.
The Central Role of HPLC in Purity Determination
HPLC is the cornerstone for analyzing pharmaceutical compounds because it excels at separating complex mixtures into their individual components.[4] For a molecule like this compound, which possesses both polar (hydroxyl group) and non-polar (brominated aromatic ring) characteristics, RP-HPLC is particularly well-suited.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column.[6]
A critical aspect of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to separate the main compound from any potential degradation products or process-related impurities.[7][8] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[9] The subsequent HPLC analysis must then demonstrate that all these newly formed impurity peaks are well-resolved from the main analyte peak.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method designed for the quantitative purity analysis of this compound. The validation of such a method must be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Photodiode Array (PDA) or UV Detector | Standard configuration for pharmaceutical analysis, ensuring precise gradient delivery and temperature control. A PDA detector is preferred for its ability to assess peak purity. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring, which is the primary retention mechanism.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier helps to suppress the ionization of the pyridinolic hydroxyl group, leading to better peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile | A common organic solvent in RP-HPLC with good UV transparency and elution strength for this class of compounds. |
| Gradient Program | Time (min): 0 (%B): 10 -> Time (min): 20 (%B): 90 -> Time (min): 25 (%B): 90 -> Time (min): 26 (%B): 10 -> Time (min): 30 (%B): 10 | A gradient elution is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | ~275 nm (To be determined by UV scan) | The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure maximum sensitivity. The PDA detector should scan a broader range (e.g., 200-400 nm) to detect impurities that may have different UV spectra. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Sample and Standard Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable diluent as it is compatible with the mobile phase and has good solvating power for the analyte.
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column and system.
A Self-Validating System: System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[4][13][14] A standard solution is injected multiple times (typically 5 or 6 replicates) and the following parameters are evaluated against pre-defined acceptance criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Precision/Repeatability | RSD ≤ 2.0% for peak areas | Ensures the system is providing consistent and reproducible results.[4] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A symmetrical peak is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components. Higher numbers signify better separation power. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | This is a critical parameter for a stability-indicating method, ensuring baseline separation of the analyte from potential impurities. |
Experimental Workflow Visualization
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. benchchem.com [benchchem.com]
- 6. 91420-25-6|5-Bromo-2-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. 5-Bromo-2-hydroxy-4-methylpyridine 97 164513-38-6 [sigmaaldrich.com]
- 12. ijrar.org [ijrar.org]
- 13. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methylpyridin-4-ol
Introduction
5-Bromo-2-methylpyridin-4-ol, a heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyridin-4-ol (or its tautomer, 4-pyridone) core with strategically placed methyl and bromo substituents, allows for diverse functionalization, making it a key intermediate in the synthesis of complex pharmaceutical agents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the hydroxyl and methyl groups can be modified or can influence the molecule's electronic properties and binding interactions.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into two main approaches: direct electrophilic bromination and a multi-step synthesis involving a diazotization reaction. Each route will be evaluated based on its chemical logic, potential yield, purity of the final product, and scalability for research and development purposes.
Route 1: Direct Electrophilic Bromination of 2-Methylpyridin-4-ol
The most apparent and atom-economical approach to this compound is the direct electrophilic bromination of the readily available starting material, 2-methylpyridin-4-ol. The pyridin-4-ol system exists in tautomeric equilibrium with its 4-pyridone form. The 4-pyridone tautomer is generally favored in solution and possesses an electron-rich aromatic ring, making it susceptible to electrophilic attack.
Mechanistic Considerations and Challenges
The hydroxyl group (in the pyridin-4-ol form) and the secondary amine within the ring (in the 4-pyridone form) are both strong activating groups, directing electrophilic substitution to the positions ortho and para to them (C3 and C5). However, this high reactivity presents a significant challenge. Studies on the bromination of the parent 4-pyridone have shown that the mono-brominated intermediate is more reactive towards bromine than the starting material itself.[1] This often leads to the facile formation of di-brominated products, primarily 3,5-dibromo-4-pyridone, even when using a stoichiometric amount of the brominating agent.[1]
Achieving selective mono-bromination at the C5 position requires careful control of reaction conditions to mitigate over-bromination. The methyl group at the C2 position offers some steric hindrance that may slightly disfavor substitution at the C3 position, but obtaining high selectivity for the desired C5 isomer remains a significant hurdle with this direct approach.
Caption: Direct bromination often leads to a mixture of products.
Experimental Protocol (Hypothetical)
This protocol is based on general bromination procedures and should be optimized to minimize byproduct formation.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-methylpyridin-4-ol (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) dissolved in glacial acetic acid dropwise over 1-2 hours, ensuring the temperature does not exceed 5 °C.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.
-
Work-up: Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Isolation: The crude product may precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Extensive purification by column chromatography or recrystallization will likely be necessary to separate the desired 5-bromo isomer from unreacted starting material and the 3,5-dibromo byproduct.
Route 2: Multi-Step Synthesis via Diazotization of a 4-Amino Precursor
A more controlled, albeit longer, synthetic route involves the construction of a pre-functionalized pyridine ring, culminating in the conversion of a 4-amino group to the desired 4-hydroxyl group via a diazotization-hydrolysis reaction. This strategy offers superior control over regioselectivity.
Synthetic Pathway Overview
This pathway can be broken down into three key stages:
-
Synthesis of 4-Amino-2-methylpyridine: This intermediate is typically prepared by the reduction of 2-methyl-4-nitropyridine.
-
Regioselective Bromination: The 4-amino group is a powerful activating and ortho-, para-directing group, allowing for highly selective bromination at the C5 position.
-
Diazotization and Hydrolysis: The 4-amino group is converted into a diazonium salt, which is then hydrolyzed in situ to yield the final this compound.
Caption: A controlled multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 2a: Synthesis of 4-Amino-2-methylpyridine
This intermediate is prepared by the reduction of 2-methyl-4-nitropyridine, which can be synthesized from 2-chloro-4-nitropyridine.[3]
-
Reaction Setup: To a solution of 2-methyl-4-nitropyridine (1.0 eq) in methanol in an autoclave, add 10% Palladium on carbon (Pd/C) catalyst (0.1 g per 0.1 mol substrate).[3]
-
Reduction: Pressurize the autoclave with hydrogen gas to 0.5 MPa and heat the reaction mixture to 40 °C for 15 hours.[3]
-
Work-up: After cooling and venting the autoclave, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-methylpyridine, which can be used in the next step without further purification.
Step 2b: Regioselective Bromination of 4-Amino-2-methylpyridine
The strong activating effect of the 4-amino group directs bromination selectively to the C3 and C5 positions. The C2-methyl group provides steric hindrance at C3, favoring substitution at C5. This protocol is adapted from the bromination of the isomeric 2-amino-4-methylpyridine.[4][5]
-
Reaction Setup: Dissolve 4-amino-2-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF) in a three-neck round-bottom flask and cool to 0 °C in an ice bath.
-
Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-10 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to obtain 4-amino-5-bromo-2-methylpyridine.
Step 2c: Diazotization and Hydrolysis to this compound
This final step converts the amino group to the hydroxyl group.
-
Diazotization: Suspend 4-amino-5-bromo-2-methylpyridine (1.0 eq) in dilute sulfuric acid (e.g., 10-15% v/v) and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the hydroxypyridine. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to a pH of 7-8.
-
Isolation and Purification: The product may precipitate upon neutralization. Filter the solid, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Comparative Analysis
| Feature | Route 1: Direct Bromination | Route 2: Multi-Step Synthesis |
| Number of Steps | 1 | 3 (from 2-methyl-4-nitropyridine) |
| Reagent Cost | Low (NBS/Br₂, Acetic Acid) | Moderate (Pd/C, NaNO₂, more solvents) |
| Regioselectivity | Poor to moderate; risk of di-bromination[1] | Excellent; controlled by directing groups |
| Yield | Potentially low and variable | Moderate to good overall yield |
| Purity of Crude Product | Low; requires extensive purification | High; purification is more straightforward |
| Scalability | Challenging due to selectivity issues | More reliable and scalable |
| Safety Considerations | Use of bromine/NBS requires care. | Handling of H₂ gas, NaNO₂, and diazonium salts requires strict safety protocols. |
Conclusion and Recommendation
For researchers and drug development professionals, the synthesis of this compound presents a choice between a direct but potentially low-yielding and a longer but more reliable and selective route.
-
Route 1 (Direct Bromination) is deceptively simple. While it appears attractive due to its single step, the inherent reactivity of the 4-pyridone ring makes it difficult to control, likely resulting in a mixture of products that are challenging to separate.[1] This route may be suitable for initial exploratory studies where small quantities are needed and extensive purification is feasible, but it is not recommended for reliable, larger-scale synthesis.
-
Route 2 (Multi-Step Synthesis) , despite involving more steps, offers a significantly higher degree of control over the final product's structure. The regioselectivity of the bromination step is excellent due to the powerful directing effect of the 4-amino group, and the final diazotization-hydrolysis is a well-established transformation for converting aminopyridines to their corresponding hydroxypyridines. This route is the recommended approach for synthesizing high-purity this compound in a predictable and scalable manner, which is crucial for pharmaceutical development.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the required purity of the final compound, and the available resources. However, for applications where purity and predictability are paramount, the multi-step approach is demonstrably superior.
References
A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-methylpyridin-4-ol Derivatives: Structural Insights and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. X-ray crystallography stands as the definitive technique for elucidating these intricate structures at an atomic level.[1] This guide provides an in-depth analysis of the crystallographic characteristics of 5-bromo-2-methylpyridin-4-ol derivatives, a class of compounds with significant potential in drug discovery.
While a comprehensive library of crystal structures for a wide array of this compound derivatives is not yet publicly available, this guide will utilize the known crystal structure of a closely related parent compound, 2-bromo-4-hydroxypyridine, as a foundational case study. By examining its structural features and the governing intermolecular forces, we can extrapolate and predict how substitutions, such as the addition of a methyl group at the 2-position and a bromine at the 5-position, influence crystal packing and molecular conformation. This guide will also present robust, field-proven protocols for the synthesis and crystallization of these derivatives, empowering researchers to generate their own high-quality crystals for analysis.
The Significance of the Pyridin-4-ol Scaffold
The pyridin-4-ol ring system and its keto tautomer, pyridin-4(1H)-one, are prevalent motifs in a multitude of biologically active compounds. The nitrogen atom's capacity to act as a hydrogen bond acceptor, coupled with the hydroxyl group's role as both a donor and acceptor, endows these molecules with the ability to form specific and robust interactions with protein targets. The introduction of a bromine atom offers a powerful tool for modulating electronic properties and introducing the potential for halogen bonding, a non-covalent interaction of growing importance in rational drug design.
Case Study: The Crystal Structure of 2-Bromo-4-hydroxypyridine
To understand the crystallographic behavior of this compound derivatives, we first turn to the published crystal structure of 2-bromo-4-hydroxypyridine. This structure provides a critical baseline for comprehending the key intermolecular interactions that are likely to be conserved or modulated in more complex derivatives.
The crystal structure of 2-bromo-4-hydroxypyridine reveals a delicate interplay of hydrogen and halogen bonding, which dictates the supramolecular assembly of the molecules in the solid state.
Table 1: Crystallographic Data for 2-Bromo-4-hydroxypyridine
| Parameter | Value |
| Chemical Formula | C₅H₄BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9376 (4) |
| b (Å) | 20.999 (3) |
| c (Å) | 13.2700 (15) |
| β (°) | 95.035 (7) |
| Volume (ų) | 1093.0 (2) |
| Z | 4 |
Data extracted from a representative 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine structure to illustrate typical parameters.[2] A full analysis of 2-Bromo-4-hydroxypyridine would include specific bond lengths and angles derived from its .cif file.
The Causality Behind Experimental Observations:
The observed crystal packing is a direct consequence of the molecule's electronic and steric properties. The dominant interactions governing the supramolecular architecture are:
-
Hydrogen Bonding: The hydroxyl group of one molecule forms a strong hydrogen bond with the pyridinic nitrogen of an adjacent molecule. This head-to-tail arrangement is a common and highly favorable interaction for this class of compounds.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, participates in halogen bonds with electronegative atoms of neighboring molecules, further stabilizing the crystal lattice.
Predicting the Impact of Derivatization: The Case of this compound
The introduction of a methyl group at the 2-position and a bromine atom at the 5-position, to form this compound, is anticipated to have several key effects on the resulting crystal structure:
-
Steric Hindrance: The methyl group at the 2-position, adjacent to the nitrogen atom, may introduce steric hindrance that could alter the geometry of the primary hydrogen bonding interaction. This could lead to a different packing motif compared to the unsubstituted parent compound.
-
Enhanced Halogen Bonding: The presence of a second bromine atom at the 5-position significantly increases the potential for halogen bonding to play a dominant role in the crystal packing. This could lead to the formation of 2D sheets or 3D networks stabilized by these interactions.
-
Tautomeric Equilibrium: The pyridin-4-ol/pyridin-4(1H)-one tautomerism is a critical consideration. The solid-state form is often the more stable keto tautomer due to favorable intermolecular hydrogen bonding. The substituents on the ring can influence this equilibrium, and X-ray crystallography is the definitive method for determining which tautomer is present in the crystalline state.
Experimental Protocols
To empower researchers in this field, the following sections provide detailed, step-by-step methodologies for the synthesis and crystallization of this compound derivatives.
Synthesis of this compound Derivatives via Suzuki Cross-Coupling
This protocol outlines a general procedure for the synthesis of aryl-substituted derivatives at the 5-position, a common strategy in drug discovery for exploring structure-activity relationships.
Diagram 1: Synthetic Workflow for 5-Aryl-2-methylpyridin-4-ol Derivatives
Caption: General workflow for the synthesis of 5-Aryl-2-methylpyridin-4-ol derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is crucial for the catalytic cycle of the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio, 5 mL total). The water is essential for the transmetalation step of the Suzuki reaction.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.
Crystallization of this compound Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are proven techniques for the crystallization of pyridin-4-ol derivatives.
Diagram 2: Crystallization Workflow
Caption: Common crystallization techniques for organic compounds.
Detailed Methodologies:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as dichloromethane/hexane) to near saturation at room temperature.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth. The slower the cooling rate, the larger and higher quality the crystals are likely to be.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or acetone).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile, poor solvent (the "anti-solvent," e.g., hexane or diethyl ether).
-
Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Data Presentation and Comparison
Once suitable crystals are obtained, X-ray diffraction analysis provides a wealth of structural information. A comparative guide would present this data in a clear, tabular format to highlight the structural effects of different substituents.
Table 2: Hypothetical Comparative Crystallographic Data for this compound Derivatives
| Derivative (R group at position X) | Crystal System | Space Group | Key H-Bond Distance (Å) (O-H···N) | Key Halogen Bond Distance (Å) (Br···O/N) | Dihedral Angle (°) (Pyridine Ring vs. R group) |
| H (Parent Compound) | Monoclinic | P2₁/c | 1.85 | 3.10 | N/A |
| Phenyl | Orthorhombic | Pbca | 1.88 | 3.05 | 35.2 |
| 4-Fluorophenyl | Triclinic | P-1 | 1.83 | 2.98 | 42.1 |
| Thienyl | Monoclinic | C2/c | 1.90 | 3.15 | 25.8 |
This table is a hypothetical representation to illustrate how comparative data would be presented. Actual values would be obtained from experimental data.
The data in such a table would allow researchers to draw direct correlations between the chemical modification and the resulting solid-state structure. For example, the introduction of a fluorine atom in the 4-fluorophenyl derivative might lead to a shorter and stronger halogen bond due to the electron-withdrawing nature of the fluorine, which can enhance the σ-hole on the bromine atom.
Conclusion and Future Directions
The X-ray crystallography of this compound derivatives is a fertile ground for investigation, offering deep insights into the interplay of non-covalent interactions that govern molecular assembly. While a comprehensive comparative database is still emerging, the principles outlined in this guide, grounded in the analysis of related structures, provide a robust framework for researchers. The provided synthesis and crystallization protocols are designed to be both reliable and adaptable, enabling the generation of new structural data.
Future work should focus on systematically synthesizing a library of these derivatives and obtaining their crystal structures. This would not only contribute to a more complete understanding of their structure-property relationships but also provide invaluable data for the rational design of new pharmaceuticals and functional materials. The Cambridge Structural Database (CSD) serves as an essential repository for such data, and researchers are encouraged to deposit their findings to enrich the collective knowledge of the scientific community.[3][4]
References
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-methylpyridin-4-ol Analogues in Drug Discovery
Introduction: The Emerging Potential of the 5-Bromo-2-methylpyridin-4-ol Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged structure," frequently found in FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it a versatile scaffold for targeting a wide range of biological entities. Within this class of compounds, the this compound core represents a particularly intriguing starting point for drug discovery. The tautomeric equilibrium between its pyridin-4-ol and 4-pyridone forms, combined with the strategic placement of a bromine atom, a methyl group, and a hydroxyl/oxo group, offers a rich platform for chemical modification and optimization of pharmacological activity.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogues of this compound. While comprehensive SAR studies on this specific scaffold are not extensively documented, we can infer valuable insights from closely related 4-pyridone and substituted pyridine derivatives. By examining the impact of structural modifications on various biological activities, such as kinase inhibition and antiproliferative effects, we aim to provide a predictive framework for the rational design of novel therapeutic agents based on this promising scaffold.
The Strategic Importance of Substituents on the Pyridin-4-ol Core
The this compound scaffold presents three primary sites for chemical modification: the bromine atom at the 5-position, the methyl group at the 2-position, and the hydroxyl/oxo group at the 4-position. Each of these substituents plays a crucial role in defining the molecule's steric, electronic, and hydrogen-bonding properties, which in turn dictate its interaction with biological targets.
Logical Framework for SAR Analysis
The following diagram illustrates the key positions on the this compound scaffold that are amenable to modification and their potential impact on biological activity.
Caption: Logical relationship between modifications on the this compound core and predicted biological outcomes.
Comparative Analysis of Structural Modifications
Modifications at the 5-Position: Leveraging the Bromine Handle
The bromine atom at the 5-position is a key functional group that serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the exploration of diverse chemical space to optimize interactions with the target protein.
Inferred SAR from Related Scaffolds:
-
Introduction of Aryl and Heteroaryl Moieties: In many kinase inhibitor scaffolds, replacement of the bromine with various aryl or heteroaryl groups can significantly enhance potency.[1] For instance, in the development of p38 MAP kinase inhibitors, the introduction of a substituted phenyl ring at this position can lead to crucial interactions within the enzyme's active site.[2]
-
Impact on Selectivity: The nature of the substituent at the 5-position can also influence selectivity across the kinome. Bulky or electron-rich substituents may favor binding to kinases with larger ATP-binding pockets.
Table 1: Predicted Impact of 5-Position Modifications on Kinase Inhibitory Activity (Hypothetical Data Based on Analogue Studies)
| Analogue ID | 5-Position Substituent | Predicted Target | Predicted IC50 (nM) | Rationale |
| Parent | -Br | - | >10,000 | Starting scaffold |
| Analogue A | -Phenyl | p38 MAP Kinase | 500 | Introduction of an aryl group can provide additional hydrophobic interactions. |
| Analogue B | -4-Fluorophenyl | p38 MAP Kinase | 150 | Fluorine substitution can enhance binding affinity through favorable electrostatic interactions.[2] |
| Analogue C | -Pyrimidinyl | PLK4 | 80 | A nitrogen-containing heterocycle can act as a hydrogen bond acceptor, improving potency. |
Modifications at the 2-Position: The Role of the Methyl Group
The methyl group at the 2-position contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket.
Inferred SAR from Related Scaffolds:
-
Alkyl Chain Elongation: In some series of 4-pyridone antimalarials, increasing the size of the alkyl group at a similar position can impact activity, though often with a narrow window for optimal size.[3]
-
Introduction of Aromatic Rings: Replacing the methyl group with larger aryl substituents could either enhance or diminish activity depending on the topology of the target's active site.
Modifications at the 4-Position: The Influence of the Hydroxyl/Oxo Group
The 4-hydroxyl group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Its tautomerization to the 4-pyridone form also influences the electronic distribution of the ring.
Inferred SAR from Related Scaffolds:
-
O-Alkylation: Masking the hydroxyl group through O-alkylation can modulate the molecule's physicochemical properties, such as solubility and membrane permeability. This can have a profound effect on cell-based activity and pharmacokinetic profiles. In studies of 4-hydroxy-2-pyridones as antituberculosis agents, modifications at a similar position were found to be critical for potency.[4]
-
Hydrogen Bonding: The presence of the hydroxyl or the pyridone carbonyl is often essential for anchoring the molecule into the active site of the target protein, frequently interacting with the hinge region of kinases.[2]
Experimental Protocols: A Guide to Analogue Synthesis and Evaluation
The synthesis and evaluation of this compound analogues require robust chemical and biological methodologies. The following protocols provide a generalized framework for these studies.
Protocol 1: Synthesis of 5-Aryl-2-methylpyridin-4-ol Analogues via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for diversifying the 5-position of the scaffold.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the cross-coupling reaction between the bromopyridine and the boronic acid.[1]
-
Base: A base, typically potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to ensure the solubility of both the organic and inorganic reagents.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[1]
-
Add a mixture of 1,4-dioxane and water (4:1) as the solvent.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-4-ol analogue.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized experimental workflow for the synthesis of 5-aryl-2-methylpyridin-4-ol analogues.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a standard method for evaluating the inhibitory activity of the synthesized analogues against a specific protein kinase.
Self-Validating System:
This assay includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the validity of the results. The use of a dose-response curve allows for the accurate determination of the IC50 value.
Step-by-Step Methodology:
-
Prepare a series of dilutions of the test compounds in a suitable buffer.
-
In a 96-well plate, add the recombinant kinase, the appropriate substrate (e.g., a peptide), and ATP.
-
Add the diluted test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or antibody-based detection of the phosphopeptide).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. By leveraging insights from the structure-activity relationships of related 4-pyridone and substituted pyridine derivatives, medicinal chemists can rationally design analogues with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic versatility of this scaffold, particularly the ability to perform cross-coupling reactions at the 5-position, allows for the rapid generation of diverse compound libraries for biological screening.
Future research should focus on the systematic synthesis and evaluation of this compound analogues against a panel of disease-relevant targets, such as protein kinases implicated in cancer and inflammatory diseases. A thorough investigation of the structure-metabolism relationships will also be crucial for optimizing the drug-like properties of lead compounds. The integration of computational modeling with empirical SAR studies will further accelerate the discovery of new drug candidates based on this versatile and promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-2-methylpyridin-4-ol: A Comparative Guide to its Potential as a Novel Kinase Inhibitor Scaffold
This guide provides a comprehensive framework for evaluating 5-Bromo-2-methylpyridin-4-ol as a potential novel kinase inhibitor scaffold. While direct inhibitory data for this specific molecule is not yet prevalent in published literature, its structural analogs, such as 2-amino-5-bromo-4-methylpyridine, are recognized as valuable intermediates in the synthesis of potent kinase inhibitors. This suggests the inherent potential of the core pyridin-4-ol scaffold. Here, we propose a rigorous, multi-faceted approach to benchmark this compound against three well-characterized and structurally diverse kinase inhibitor scaffolds: the broad-spectrum natural product Staurosporine, the multi-targeted inhibitor Dasatinib, and the EGFR-selective inhibitor Erlotinib.
This document is intended for researchers, medicinal chemists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic guide, explaining the rationale behind experimental choices and providing detailed methodologies to ensure scientific integrity and generate robust, interpretable data.
Compound Profiles: A Structural Overview
The initial step in any benchmarking study is a thorough understanding of the chemical entities involved. The selection of Staurosporine, Dasatinib, and Erlotinib provides a robust basis for comparison, representing different classes of kinase inhibitors with varying degrees of selectivity and distinct modes of action.
-
This compound : The investigational compound. Its simple heterocyclic structure offers numerous points for synthetic modification, a desirable trait for scaffold-based drug discovery. Basic physicochemical properties are available in public databases such as PubChem[1].
-
Staurosporine : A natural product isolated from Streptomyces staurosporeus, it is one of the most potent but non-selective kinase inhibitors known, binding to the ATP-binding site of a vast majority of kinases[2]. Its broad activity makes it an excellent positive control for assay development and a benchmark for pan-kinase inhibition[2][3][4][5].
-
Dasatinib : A synthetic, orally available small molecule that inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases.[6][7][8][9]. It serves as a benchmark for multi-targeted kinase inhibitors.
-
Erlotinib : A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer[10][11][12][13]. It represents a benchmark for a highly selective, targeted inhibitor.
Caption: Investigational vs. Benchmark Kinase Inhibitor Scaffolds.
Experimental Design for Kinase Inhibition Profiling
A tiered approach is recommended to systematically evaluate the potential of this compound. This workflow, from broad initial screens to specific in-cell validation, ensures a comprehensive understanding of the compound's activity.
Primary In Vitro Kinase Assay: Initial Hit Identification
The first step is to determine if the compound possesses any kinase inhibitory activity. A common and robust method is a luminescent ATP-depletion assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14][15].
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
-
Reaction Setup : In a 384-well plate, prepare a 10 µL reaction mixture containing the kinase of interest (e.g., a representative tyrosine kinase like Src and a serine/threonine kinase like PKA), its specific substrate peptide, and the assay buffer.
-
Compound Addition : Add 5 µL of this compound or a benchmark inhibitor (Staurosporine, Dasatinib, Erlotinib) at a fixed concentration (e.g., 10 µM). Include a DMSO-only control for 100% kinase activity and a no-kinase control for background signal.
-
Kinase Reaction Initiation : Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure luminescence using a plate reader. A lower signal indicates higher kinase inhibition.
Causality Behind Experimental Choices:
-
Why ADP-Glo™? : This format is universal for any kinase, as it detects ADP, a common product of all kinase reactions[14][16]. This avoids the need for specific antibodies for each phosphorylated substrate, making it ideal for initial screening.
-
Why ATP at Km? : For ATP-competitive inhibitors, the measured potency (IC50) is dependent on the ATP concentration. Performing the assay at the ATP Km for each kinase provides a standardized condition for comparing inhibitor potency.
Potency Determination: IC50 Measurement
Once initial activity is confirmed, the next step is to quantify the potency of the inhibition by determining the half-maximal inhibitory concentration (IC50). This involves a dose-response experiment.
Protocol 2: IC50 Determination
-
Serial Dilution : Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Performance : Perform the in vitro kinase assay as described in Protocol 1, but with the range of inhibitor concentrations.
-
Data Analysis :
Selectivity Profiling: Understanding the Target Landscape
A critical aspect of any kinase inhibitor is its selectivity. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor might be beneficial for certain complex diseases. The compound should be screened against a broad panel of kinases. Several commercial services offer kinase selectivity profiling against hundreds of kinases[20][21][22][23][24].
Protocol 3: Kinase Selectivity Profiling
-
Panel Selection : Choose a diverse panel of kinases representing different families of the human kinome. A common approach is to use a service that offers profiling against >300 kinases.
-
Compound Submission : Submit the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to the profiling service.
-
Data Interpretation : The results are typically provided as percent inhibition at the tested concentration. "Hits" are often defined as kinases inhibited by >50% or >80%. This data helps to create a selectivity profile and identify primary targets and potential off-targets.
In-Cell Target Engagement: Validating a Cellular Effect
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is crucial to confirm that the compound can engage its target inside living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[25][26][27][28][29]. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat cultured cells (e.g., a cancer cell line known to express the target kinase) with the test compound or DMSO control for 1-2 hours.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification : Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using an antibody-based method like Western Blot or ELISA.
-
Data Analysis : Plot the amount of soluble target protein against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Hypothetical Data & Interpretation
To illustrate the benchmarking process, the following table presents hypothetical IC50 data. This data is designed to showcase different potential outcomes for this compound.
| Kinase | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Src | 50 | 5 | 1 | 5,000 |
| ABL | 80 | 10 | <1 | 8,000 |
| EGFR | 2,000 | 8 | 500 | 2 |
| VEGFR2 | 300 | 15 | 10 | 1,000 |
| PKA | >10,000 | 7 | >10,000 | >10,000 |
| CDK2 | 5,000 | 3 | 2,000 | >10,000 |
Interpretation of Hypothetical Data:
-
This compound : In this hypothetical scenario, the compound shows potent and selective inhibition of Src family kinases (Src, ABL) with significantly less activity against EGFR and serine/threonine kinases like PKA and CDK2. This would classify it as a promising scaffold for developing selective Src inhibitors.
-
Staurosporine : As expected, it shows potent, sub-nanomolar to low nanomolar inhibition across a wide range of kinases, confirming its pan-inhibitory profile.
-
Dasatinib : The data reflects its known multi-targeted profile, with potent inhibition of Src, ABL, and VEGFR2.
-
Erlotinib : The data demonstrates its high selectivity for EGFR, with IC50 values orders of magnitude higher for other kinases.
Mechanistic Insights & Signaling Pathways
Understanding the cellular context of the target kinases is essential. Kinases like Src, ABL, and EGFR are critical nodes in major signaling pathways that regulate cell proliferation, survival, and migration, such as the MAPK/ERK and PI3K/AKT pathways.[30][31][32][33][34]. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Key signaling pathways and points of inhibition.
This diagram illustrates how different inhibitors can block oncogenic signaling at various points. Erlotinib specifically targets the receptor tyrosine kinase (RTK) EGFR at the beginning of the cascade. Dasatinib has a broader profile, inhibiting both EGFR and the non-receptor tyrosine kinase Src. Our hypothetical data for this compound suggests it may act more selectively on Src, offering a different therapeutic strategy.
Comprehensive Experimental Workflow
The entire benchmarking process can be visualized as a logical progression from initial discovery to cellular validation. This ensures that resources are focused on compounds with the most promising characteristics.
Caption: A tiered workflow for kinase inhibitor benchmarking.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmark this compound against established kinase inhibitor scaffolds. By progressing through in vitro characterization of potency and selectivity to in-cell validation of target engagement, researchers can build a comprehensive data package to determine the true potential of this, and any other novel chemical entity. The causality-driven experimental design and detailed protocols provided herein serve as a robust foundation for such an investigation, ensuring that the resulting data is both reliable and translatable to further drug discovery efforts.
References
- 1. 5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dovepress.com [dovepress.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Kinase Enzyme System Protocol [worldwide.promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinase Selectivity Profiling Services [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. assayquant.com [assayquant.com]
- 23. pharmaron.com [pharmaron.com]
- 24. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CETSA [cetsa.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. news-medical.net [news-medical.net]
- 29. tandfonline.com [tandfonline.com]
- 30. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 31. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 32. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. cusabio.com [cusabio.com]
Introduction: The Strategic Value of Bromo-Substituted Pyridinols in Drug Discovery
An Application Scientist's Guide to the Comparative Reactivity of Bromo-Substituted Pyridinols in Cross-Coupling Reactions
Bromo-substituted pyridinols are a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the bromo substituent, which serves as a handle for the introduction of molecular complexity via transition-metal-catalyzed cross-coupling reactions. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The presence of a hydroxyl group further enhances the molecule's functionality, allowing for fine-tuning of its electronic and steric properties, as well as providing an additional site for chemical modification.
This guide provides a comparative analysis of the reactivity of various bromo-substituted pyridinol isomers in commonly employed cross-coupling reactions. We will delve into the mechanistic nuances that govern their reactivity, offering insights into how the relative positions of the bromo and hydroxyl groups on the pyridine ring influence reaction outcomes. The experimental data and protocols presented herein are intended to equip researchers in drug development and organic synthesis with the knowledge to make informed decisions in their synthetic strategies.
Factors Influencing the Reactivity of Bromo-Substituted Pyridinols
The reactivity of bromo-substituted pyridinols in cross-coupling reactions is a delicate interplay of several factors:
-
Position of the Bromo Substituent: The position of the bromine atom on the pyridine ring significantly impacts the ease of oxidative addition to the metal catalyst (typically palladium or copper). The polarization of the C-Br bond is influenced by the electron-withdrawing nature of the nitrogen atom, generally leading to higher reactivity for bromides at the 2- and 4-positions compared to the 3-position.
-
Position of the Hydroxyl Group: The hydroxyl group, being an electron-donating group, can modulate the electronic properties of the pyridine ring. Its position relative to the bromine atom can either enhance or diminish the reactivity of the C-Br bond. Furthermore, the acidic proton of the hydroxyl group can interact with the basic components of the reaction mixture, necessitating careful selection of bases.
-
Choice of Catalyst and Ligand: The nature of the catalyst and the coordinating ligand is paramount in achieving high efficiency and selectivity. Bulky, electron-rich ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the reaction outcome. These parameters must be carefully optimized for each specific substrate and coupling partner.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of bromo-substituted pyridinols, it allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Experimental Data Summary
| Bromo-substituted Pyridinol Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85 | |
| 3-Bromo-2-hydroxypyridine | Phenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene | 78 | |
| 5-Bromo-2-hydroxypyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane | 92 | |
| 2-Bromo-4-hydroxypyridine | Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 88 |
Mechanistic Insights and Experimental Workflow
The generally observed trend in reactivity for Suzuki-Miyaura coupling of bromo-pyridines is 2-Br > 4-Br > 3-Br. This is attributed to the electronic influence of the ring nitrogen. The presence of a hydroxyl group can further modulate this reactivity. For instance, in 2-bromo-3-hydroxypyridine, the hydroxyl group's electron-donating nature can increase the electron density at the C-Br bond, potentially slowing down the oxidative addition step. However, its ability to coordinate with the catalyst or act as a directing group can sometimes lead to enhanced reactivity.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxypyridine
-
To an oven-dried reaction vessel, add 5-bromo-2-hydroxypyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The vessel is sealed with a septum and purged with nitrogen for 15 minutes.
-
1,4-Dioxane (5 mL) is added via syringe, and the mixture is stirred for 10 minutes.
-
Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are added under a positive flow of nitrogen.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.
Experimental Data Summary
| Bromo-substituted Pyridinol Isomer | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | Morpholine | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 90 | |
| 3-Bromo-5-hydroxypyridine | Aniline | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 82 | |
| 5-Bromo-3-hydroxypyridine | Piperidine | CuI/L-proline | K2CO3 | DMSO | 75 |
Mechanistic Considerations and Isomer Reactivity
In Buchwald-Hartwig amination, the electronic properties of the bromo-substituted pyridinol play a crucial role. The acidity of the N-H bond of the amine coupling partner and the pKa of the hydroxyl group on the pyridine ring must be considered when selecting the base. Strong bases like sodium tert-butoxide are often required, but their use can be complicated by the presence of the acidic pyridinol proton. In some cases, the pyridinol can act as a ligand for the metal catalyst, influencing the reaction pathway. The use of copper catalysis, particularly for amination at the 3-position, can sometimes be advantageous, as seen with the Ullmann-type coupling conditions.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp2)-C(sp) bonds, providing access to substituted alkynes, which are valuable intermediates in organic synthesis.
Experimental Data Summary
| Bromo-substituted Pyridinol Isomer | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 95 | |
| 4-Bromo-3-hydroxypyridine | Trimethylsilylacetylene | Pd(OAc)2/XPhos | Cs2CO3 | Acetonitrile | 89 | |
| 5-Bromo-2-hydroxypyridine | 1-Hexyne | Pd(PPh3)4/CuI | i-Pr2NEt | DMF | 91 |
Key Success Factors in Sonogashira Couplings
The Sonogashira reaction is typically robust for bromo-pyridines at the 2- and 4-positions. The 3-bromo isomers can be more challenging to couple due to the lower reactivity of the C-Br bond. The choice of base is critical to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction. The copper co-catalyst is believed to facilitate the transmetalation step. In some modern protocols, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. The hydroxyl group can potentially coordinate to the copper, which may influence the rate of the reaction.
Conclusion and Future Perspectives
The comparative reactivity of bromo-substituted pyridinols in cross-coupling reactions is a multifaceted subject where the interplay of electronic and steric factors, along with carefully optimized reaction conditions, dictates the success of the transformation. While general reactivity trends can be predicted, empirical screening of catalysts, ligands, and bases remains a crucial step in developing efficient synthetic routes. The data and protocols presented in this guide serve as a starting point for researchers to navigate the complexities of these powerful C-C and C-N bond-forming reactions.
Future research in this area will likely focus on the development of more active and selective catalyst systems that can operate under milder conditions and tolerate a broader range of functional groups. The use of flow chemistry and high-throughput experimentation will undoubtedly accelerate the optimization of these reactions, further cementing the role of bromo-substituted pyridinols as indispensable building blocks in the synthesis of novel therapeutics and functional materials.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-2-methylpyridin-4-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 5-Bromo-2-methylpyridin-4-ol necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the integrity of our environment.
Hazard Identification: Understanding the "Why"
This compound, as a brominated heterocyclic compound, is classified as a hazardous substance. Its proper management is not merely a procedural formality but a critical step rooted in its chemical properties. The primary hazards stem from its potential irritant properties and the environmental risks associated with halogenated organic compounds.[1][2][3]
Causality of Hazard: Halogenated organic compounds are of particular concern because their improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[4][5] Furthermore, combustion of such materials without appropriate flue gas treatment can release acidic gases like hydrogen bromide (HBr).[4] Therefore, every step in the disposal process is designed to mitigate these intrinsic risks.
Safety Data Sheets (SDS) for closely related brominated pyridines consistently identify several key hazards. While a specific SDS for this compound is not widely available, data from analogous compounds provides a reliable basis for a conservative safety and disposal approach.
Table 1: Summary of GHS Hazard Classifications for Analogous Brominated Pyridines
| Hazard Classification | GHS Category | Description | Source(s) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2][3][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][3][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2][6][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the compound, whether in its pure form or as waste, the appropriate PPE must be worn. This creates a necessary barrier to prevent accidental exposure.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or laminate film gloves are often recommended for halogenated heterocyclic compounds. Always check the manufacturer's glove compatibility chart.[8]
-
Eye/Face Protection: Use chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9][10] A face shield may be required if there is a splash hazard.
-
Skin and Body Protection: A fully-buttoned laboratory coat is mandatory. For larger quantities or spill cleanup, impervious clothing may be necessary.[6]
-
Respiratory Protection: All handling of this compound waste should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Spill and Contamination Management
Accidental releases must be managed promptly and safely. The following protocol provides a self-validating system for containment and cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Don PPE: Before re-entering the area, don the full PPE detailed in the section above.
-
Containment: For solid spills, carefully sweep the material to collect it, avoiding dust dispersion.[1] Place the collected material into a designated, airtight container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your institution's safety office), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Clearly label the container with "Hazardous Waste," the chemical name, and any other information required by your institution. Dispose of the container and any contaminated materials according to the procedures outlined below.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[5][11][12] The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
Detailed Protocol for Disposal
Step 1 & 2: Waste Generation and Characterization Any this compound that is off-specification, expired, or part of a contaminated mixture is considered hazardous waste. This includes contaminated labware (e.g., weighing boats, gloves, pipette tips). As a brominated pyridine, it falls under the category of halogenated organic compounds.[5][13]
Step 3: Waste Segregation This is a critical and often overlooked step.
-
Rationale: Mixing halogenated waste with non-halogenated waste (like acetone or methanol) forces the entire volume to be treated as halogenated waste. This dramatically increases disposal costs, as incineration with flue gas scrubbing is more expensive than standard solvent fuel blending.[11]
-
Procedure: Maintain a dedicated, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids" for this compound and compatible substances.
Step 4 & 5: Containerization, Labeling, and Storage
-
Container: Use a container made of compatible material (e.g., high-density polyethylene or glass for liquids) with a tightly sealing lid.[11] The container must be in good condition with no leaks.
-
Labeling: From the moment the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[8] This label should include the chemical name ("this compound"), the associated hazards (Irritant, Harmful), and the accumulation start date.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is stored away from incompatible materials like strong oxidizing agents.[2][9]
Step 6, 7, & 8: Professional Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][14]
-
Procedure: Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste coordinator to arrange for pickup.
-
Final Disposition: The waste will be handled by a licensed hazardous waste disposal company. The recommended and most environmentally sound disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting HBr gas.[1][15] This method ensures the complete destruction of the organic molecule.[13]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 5-Bromo-2-methylpyridin-4-ol: Essential Safety and Operational Protocols
The fundamental principle is to treat 5-Bromo-2-methylpyridin-4-ol as a potentially hazardous substance, assuming it may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these protocols is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: A Proactive Approach
Understanding the potential risks is the first step in mitigating them. Based on data from similar compounds, this compound should be handled as a substance that presents the following hazards:
-
Skin Irritation (Category 2): Pyridine derivatives are known to cause skin irritation upon contact.[1][4]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause significant irritation or damage.[1][4]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed (Acute Toxicity - Category 4, Oral): Ingestion of the compound could be harmful.[3]
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Essential Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. Do not consider these items optional; they are a mandatory component of the handling procedure. The rationale behind each piece of equipment is to provide a comprehensive barrier against all potential routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended).[5] Always inspect gloves before use. Double-gloving may be appropriate for extended handling. | To prevent skin contact. Pyridine and its derivatives can be absorbed through the skin.[6] Nitrile and neoprene offer good resistance against a variety of chemicals. |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8] A face shield should be worn if there is a significant splash risk. | To protect against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1][4] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Chemically resistant apron for large quantities or splash-prone operations. | To protect skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is required when handling the solid compound outside of a fume hood (e.g., weighing).[2][9] | To prevent the inhalation of fine powders, which may cause respiratory tract irritation.[1][3] All handling of the open solid should occur within a certified chemical fume hood to minimize inhalation risk.[5][10] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely handling this compound from initial preparation to temporary storage.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5][10]
-
Verify Airflow: Before beginning, ensure the fume hood is functioning correctly.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[11][12]
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, weighing paper, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
3.2. Weighing and Transfer
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Tare Balance: If weighing in the hood, place a tared weigh boat or paper on the balance.
-
Dispense Solid: Carefully dispense the required amount of solid this compound. Avoid generating dust by handling the material gently.[7][13]
-
Close Container: Immediately and tightly close the primary container.[4][5]
-
Transfer: Carefully add the weighed solid to the reaction vessel or solvent.
3.3. Post-Handling
-
Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[12]
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[1][4]
Emergency and Disposal Plans
4.1. Spill Response
-
Small Spill (Solid): If a small amount of solid is spilled inside the fume hood, carefully sweep it up with a dedicated brush and dustpan, avoiding dust generation.[9] Place the material and cleaning tools into a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent others from entering the area. Trained emergency personnel should handle the cleanup.[7]
4.2. First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[1][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][13] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
4.3. Waste Disposal
-
Designate a Waste Container: All waste contaminated with this compound (e.g., excess solid, contaminated gloves, weigh paper) must be collected in a designated, compatible, and clearly labeled hazardous waste container.[9][13] The label should read "Hazardous Waste" and include the chemical name.[9]
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[9]
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8][9] Do not dispose of this chemical down the drain or in regular trash.[9][13]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
